Elubrixin Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUWWGOABMMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2FN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242106 | |
| Record name | Elubrixin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960495-43-6 | |
| Record name | Elubrixin tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960495436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elubrixin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 960495-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELUBRIXIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FVR7WD4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elubrixin Tosylate: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator in the recruitment and activation of neutrophils.[1][2] By targeting CXCR2, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases characterized by excessive neutrophil infiltration, including airway inflammation and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, experimental protocols, and available preclinical and clinical data to support further research and development.
Mechanism of Action
This compound is the tosylate salt form of Elubrixin (SB-656933), which offers enhanced water solubility and stability.[2] It functions as a competitive and reversible antagonist of the CXCR2 receptor.[2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by chemokine ligands, such as CXCL1, CXCL5, and CXCL8 (IL-8), triggers a cascade of intracellular signaling events that lead to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes at the site of inflammation. This compound blocks the binding of these chemokines to CXCR2, thereby inhibiting these downstream inflammatory processes.
Signaling Pathway
The binding of chemokines to CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This activation, in turn, triggers multiple downstream signaling pathways critical for neutrophil function. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these cascades.
Quantitative Data
The inhibitory activity of Elubrixin (SB-656933) has been quantified in various assays. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Activity of Elubrixin (SB-656933)
| Assay | Target Cell | Stimulus | Parameter | IC50 (nM) | Reference |
| CD11b Upregulation | Human Neutrophils | CXCL8 | Inhibition of CD11b expression | 260.7 | [2] |
| Shape Change | Human Neutrophils | CXCL8 | Inhibition of shape change | 310.5 |
Table 2: Clinical Pharmacodynamic Data of SB-656933 in Airway Inflammation (Ozone Challenge Model)
| Dose | Parameter | Inhibition vs. Placebo | 95% Confidence Interval | Reference |
| 50 mg | Sputum Neutrophils | 55% | 20%, 75% | |
| 150 mg | Sputum Neutrophils | 74% | 55%, 85% | |
| 50 mg | Sputum Myeloperoxidase | 32.8% | 9.2%, 50.3% | |
| 150 mg | Sputum Myeloperoxidase | 50.5% | 33.3%, 63.3% | |
| 400 mg | CXCL1-induced CD11b expression | 70% | 60%, 77% |
Table 3: Clinical Trial Data of SB-656933 in Cystic Fibrosis (28-day treatment)
| Dose | Parameter | Outcome | Probability of True Reduction | Reference |
| 50 mg | Sputum Neutrophils | Reduced vs. baseline | 0.889 | |
| 50 mg | Sputum Elastase | Reduced vs. baseline | 0.882 | |
| 50 mg | Sputum Free DNA | Reduced vs. placebo | 0.967 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments involving this compound.
Protocol 1: Neutrophil CD11b Upregulation Assay by Flow Cytometry
Objective: To measure the inhibitory effect of this compound on chemokine-induced CD11b expression on the surface of human neutrophils.
Materials:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
This compound (or SB-656933)
-
CXCL8 (IL-8) or other relevant chemokine
-
Phycoerythrin (PE)-conjugated anti-CD11b antibody
-
Fluorescein isothiocyanate (FITC)-conjugated anti-CD16 antibody (for neutrophil gating)
-
LDS-751 (nuclear dye for leukocyte identification)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Blood Aliquoting: Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Inhibitor Incubation: Add the desired concentrations of this compound to the blood samples and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Stimulation: Add CXCL8 to the samples at a final concentration known to induce submaximal CD11b upregulation (e.g., 10 ng/mL) and incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Staining: Place samples on ice to stop the reaction. Add PE-anti-CD11b, FITC-anti-CD16, and LDS-751 antibodies at predetermined optimal concentrations. Incubate for 30 minutes in the dark at 4°C.
-
Lysis: Add 2 mL of 1X red blood cell lysis buffer and incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the samples at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 300 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties and CD16 positivity. Analyze the median fluorescence intensity (MFI) of CD11b in the neutrophil gate.
-
Data Analysis: Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.
Protocol 2: Neutrophil Shape Change Assay
Objective: To assess the effect of this compound on chemokine-induced neutrophil shape change.
Materials:
-
Isolated human neutrophils (e.g., via density gradient centrifugation)
-
This compound (or SB-656933)
-
CXCL8 (IL-8) or other relevant chemokine
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Compound Incubation: Resuspend isolated neutrophils in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulation: Add CXCL8 to the cell suspension and incubate for 5-10 minutes at 37°C.
-
Fixation: Stop the reaction by adding an equal volume of cold 2% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Neutrophil shape change is detected as an increase in forward scatter (FSC) and a decrease in side scatter (SSC). Gate on the neutrophil population and record the changes in FSC and SSC.
-
Data Analysis: Quantify the shape change by calculating the ratio of FSC to SSC or by analyzing the percentage of cells that have shifted their scatter properties. Calculate the percentage inhibition of shape change for each this compound concentration and determine the IC50 value.
Experimental Workflows
Visualizing experimental workflows can aid in the design and execution of studies.
Discussion and Future Directions
This compound has demonstrated clear potential as a modulator of neutrophil-driven inflammation. The available data supports its mechanism of action as a potent and selective CXCR2 antagonist. Preclinical and early clinical studies in airway inflammation have shown promising results in reducing neutrophil recruitment and activation.
While development for ulcerative colitis was discontinued, the rationale for targeting CXCR2 in IBD remains. Further preclinical investigation in relevant animal models of IBD could help to elucidate the full potential of this compound in this indication.
Future research should focus on:
-
Optimizing dosing regimens: The clinical trial in cystic fibrosis suggested that plasma concentrations were lower than anticipated, highlighting the need for careful pharmacokinetic and pharmacodynamic modeling to ensure adequate target engagement.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could provide enhanced therapeutic benefit.
-
Biomarker development: Identifying and validating biomarkers to predict patient response to CXCR2 antagonism would be crucial for patient stratification in future clinical trials.
-
Exploring other indications: The role of neutrophils in a wide range of inflammatory and autoimmune diseases suggests that this compound could be investigated in other conditions such as rheumatoid arthritis, psoriasis, and certain types of cancer.
References
Elubrixin Tosylate: A Technical Guide to a CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elubrixin tosylate (SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). As a key mediator of neutrophil recruitment and activation, CXCR2 represents a significant therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of this compound, consolidating its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of neutrophil-driven inflammation.
Introduction to CXCR2
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other immune cells such as monocytes, mast cells, and natural killer cells[1]. It plays a pivotal role in the innate immune response by mediating the migration of neutrophils from the bloodstream to sites of inflammation and tissue injury[1][2]. The primary endogenous ligands for CXCR2 are a family of ELR+ chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8, IL-8)[3].
The binding of these chemokines to CXCR2 initiates a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes[3]. While essential for host defense, dysregulated CXCR2 signaling and excessive neutrophil infiltration are implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), inflammatory bowel disease (IBD), and certain cancers. Consequently, the development of CXCR2 antagonists has been a major focus of therapeutic research.
This compound (SB-656933 Tosylate)
This compound is a small molecule antagonist that is selective, competitive, and reversible in its action on the CXCR2 receptor. It functions by blocking the binding of endogenous chemokines, thereby inhibiting the downstream signaling pathways responsible for neutrophil activation and recruitment.
Mechanism of Action
This compound acts as a negative allosteric modulator of CXCR2, binding to a site distinct from the chemokine binding site to prevent receptor activation. This inhibition of CXCR2 signaling effectively abrogates the chemotactic response of neutrophils to ELR+ chemokines.
The signaling pathway initiated by CXCR2 activation and its inhibition by Elubrixin is depicted below.
References
Elubrixin Tosylate: A Technical Pharmacology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate (also known as SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2). Developed by GlaxoSmithKline, it was investigated for its potential therapeutic role in inflammatory diseases characterized by excessive neutrophil activation, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). Elubrixin operates by competitively and reversibly binding to CXCR2, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation. Despite showing promise in preclinical and early clinical studies, its development was discontinued at Phase II. This document provides a comprehensive technical overview of the pharmacological profile of this compound.
Mechanism of Action
This compound is a non-peptide, small molecule antagonist of the CXCR2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[1][2][3] CXCR2 is activated by several ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8), leading to a cascade of intracellular events that mediate neutrophil migration to sites of inflammation and subsequent activation. This compound competitively blocks the binding of these chemokines to CXCR2, thereby attenuating the inflammatory response driven by neutrophils.[1][2]
Signaling Pathway
The binding of chemokines like IL-8 to CXCR2 initiates a signaling cascade that is crucial for neutrophil function. This compound intervenes at the initial step of this pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Assay | Source |
| IC50 (Neutrophil CD11b Upregulation) | 260.7 nM | Whole blood flow cytometry | |
| IC50 (Neutrophil Shape Change) | 310.5 nM | Gated autofluorescence with forward scatter (GAFS) | |
| pIC50 (CXCR2 Binding Affinity) | 8.29 | Radioligand binding assay | |
| IC50 (CXCR2 Binding Affinity) | 5.1 nM | Radioligand binding assay |
Table 2: Receptor Selectivity
| Receptor | Binding Affinity (IC50) | Selectivity vs. CXCR2 | Source |
| CXCR2 | 5.1 nM | - | |
| CXCR1 | >10,000 nM | >1960-fold |
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is not extensively published. However, a Phase II clinical trial in patients with cystic fibrosis (NCT00903201) revealed that the average plasma concentrations of this compound were lower than predicted from previous studies. At a 50 mg daily dose, the plasma concentration only surpassed the IC50 for approximately 4 hours. This suboptimal pharmacokinetic profile likely contributed to the decision to discontinue its development.
For reference, a similar diaryl urea-class CXCR2 antagonist, danirixin, exhibited dose-proportional increases in systemic exposure in healthy adults, with a Tmax of 1-2 hours and an apparent terminal half-life of approximately 6 hours.
Experimental Protocols
Neutrophil CD11b Upregulation Assay
This assay measures the expression of the integrin subunit CD11b on the surface of neutrophils as a marker of activation.
References
- 1. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow cytometric method to measure shape change of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Elubrixin Tosylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elubrixin tosylate, also known as SB-656933, is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). As a key regulator of neutrophil recruitment and activation, CXCR2 is a significant target in a variety of inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is the tosylate salt form of Elubrixin, which enhances its water solubility and stability.[1] The chemical identity and physicochemical properties of this compound are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid[2] |
| CAS Number | 960495-43-6[2] |
| Molecular Formula | C24H25Cl2FN4O7S2[2][3] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl |
| InChI Key | CJAUWWGOABMMJX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 635.52 g/mol |
| ALOGP | 3.08 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 4 |
| Polar Surface Area | 110.77 Ų |
| Stereochemistry | Achiral |
Synthesis
The synthesis of Elubrixin and its subsequent formation into the tosylate salt is a multi-step process. While specific details are proprietary, the general synthetic approach can be outlined as follows, based on related patent literature.
Mechanism of Action
Elubrixin is a potent, selective, competitive, and reversible antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor primarily expressed on neutrophils and is crucial for their migration to sites of inflammation in response to CXC chemokines such as IL-8 (CXCL8).
By binding to CXCR2, Elubrixin blocks the downstream signaling cascade that leads to neutrophil activation and chemotaxis. This inhibitory effect has been demonstrated by the reduction of neutrophil CD11b upregulation and shape change in response to CXCR2 ligands.
Pharmacological Data
Elubrixin has been shown to inhibit neutrophil activation in a dose-dependent manner. The following table summarizes key in vitro pharmacological data.
| Assay | IC50 |
| Neutrophil CD11b Upregulation | 260.7 nM |
| Neutrophil Shape Change | 310.5 nM |
Experimental Protocols
Neutrophil CD11b Upregulation Assay by Flow Cytometry
This protocol is based on methodologies for assessing neutrophil activation in whole blood.
References
- 1. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Elubrixin Tosylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elubrixin tosylate (formerly SB-656933) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). By competitively and reversibly inhibiting the binding of interleukin-8 (IL-8) and other ELR-positive chemokines to CXCR2, this compound effectively modulates neutrophil-mediated inflammation. This technical guide provides an in-depth overview of the discovery, a detailed synthesis process, and the mechanism of action of this compound. It includes a compilation of its biological activity, pharmacokinetic data, and detailed protocols for key experimental assays relevant to its evaluation.
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. However, their excessive or dysregulated activation and recruitment to tissues can lead to significant inflammatory damage, contributing to the pathogenesis of numerous acute and chronic inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR), is a primary mediator of neutrophil chemotaxis and activation. Its endogenous ligands, including IL-8 (CXCL8), are potent chemoattractants for neutrophils.
This compound has been developed as a specific antagonist of CXCR2, aiming to therapeutically intervene in neutrophil-driven inflammatory processes. This document outlines the scientific foundation of this compound, from its chemical synthesis to its biological characterization.
Discovery and Rationale
The discovery of this compound stemmed from the therapeutic hypothesis that inhibiting neutrophil migration and activation by blocking the CXCR2 signaling pathway could provide a valuable treatment strategy for a range of inflammatory conditions. The rationale was to identify a small molecule that could selectively and potently antagonize the CXCR2 receptor, thereby preventing the downstream signaling events that lead to neutrophil recruitment and degranulation.
Synthesis of this compound
The synthesis of Elubrixin, N-(2-chloro-3-fluorophenyl)-N'-(4-chloro-2-hydroxy-3-(1-piperazinylsulfonyl)phenyl)urea, involves a multi-step process. The following is a representative synthetic route based on patent literature.
Step 1: Synthesis of 4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)aniline
The synthesis begins with the chlorosulfonation of a suitably protected 4-chloro-2-hydroxyaniline derivative, followed by reaction with piperazine to introduce the sulfonylpiperazine moiety. Subsequent deprotection yields the key aniline intermediate.
Step 2: Formation of the Phenylurea Moiety
The final step involves the reaction of the synthesized aniline derivative with 2-chloro-3-fluorophenyl isocyanate. This reaction forms the urea linkage, yielding the Elubrixin free base.
Step 3: Salt Formation
The final product, this compound, is obtained by treating the Elubrixin free base with p-toluenesulfonic acid in a suitable solvent, leading to the formation of the tosylate salt, which often exhibits improved solubility and stability.[1]
Mechanism of Action
This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. By binding to CXCR2, it prevents the interaction of endogenous ligands like IL-8, thereby inhibiting the downstream signaling cascade.
CXCR2 Signaling Pathway
The binding of chemokines such as IL-8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately result in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to neutrophil chemotaxis, degranulation, and the release of inflammatory mediators.
Quantitative Data
The biological activity and pharmacokinetic profile of this compound have been characterized in various studies.
| Parameter | Value | Assay/Condition | Reference |
| IC₅₀ (Neutrophil CD11b upregulation) | 260.7 nM | ex vivo human whole blood | [1] |
| IC₅₀ (Neutrophil shape change) | 310.5 nM | ex vivo human whole blood | [1] |
| Maximum Inhibition of CXCL1-induced CD11b expression | 70% | 400 mg single oral dose in healthy humans | [2][3] |
| Reduction in Sputum Neutrophils | 55% (50 mg), 74% (150 mg) | Single oral dose in ozone-challenged healthy humans | |
| Reduction in Sputum Myeloperoxidase | 32.8% (50 mg), 50.5% (150 mg) | Single oral dose in ozone-challenged healthy humans |
Table 1: In Vitro and In Vivo Activity of Elubrixin (SB-656933).
| Parameter | Value (Danirixin - another CXCR2 antagonist) | Condition | Reference |
| Cmax | Dose-dependent increase | Single oral doses (10-200 mg) in healthy humans | |
| Effect of Food on Cmax | 37% decrease | Co-administration with food | |
| Effect of Food on AUC(0-∞) | 16% decrease | Co-administration with food | |
| Effect of Omeprazole on Cmax | 65% decrease | Co-administration with omeprazole |
Table 2: Pharmacokinetic Parameters of a Representative CXCR2 Antagonist (Danirixin). Note: Specific pharmacokinetic data for this compound from comprehensive clinical trials are not fully available in the public domain.
Experimental Protocols
The evaluation of CXCR2 antagonists like this compound involves a series of in vitro and ex vivo assays to determine their potency and efficacy.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate filters (5 µm pores)
-
Chemoattractant (e.g., IL-8)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound
Procedure:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the filter with a suitable stain (e.g., Diff-Quik).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CXCR2 activation.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Chemoattractant (e.g., IL-8)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the CXCR2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of IL-8 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The peak fluorescence intensity reflects the extent of calcium mobilization.
-
Calculate the percentage inhibition of the IL-8-induced calcium response for each concentration of this compound.
Neutrophil Elastase Release Assay
This assay quantifies the inhibition of neutrophil degranulation by measuring the release of elastase, an enzyme stored in azurophilic granules.
Materials:
-
Isolated human neutrophils
-
Stimulus for degranulation (e.g., cytochalasin B followed by fMLP)
-
Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer
-
This compound
-
Spectrophotometer or plate reader
Procedure:
-
Isolate human neutrophils as described previously.
-
Resuspend the neutrophils in assay buffer.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.
-
Prime the neutrophils with cytochalasin B.
-
Stimulate the neutrophils with fMLP to induce degranulation.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the elastase substrate to the supernatant.
-
Measure the absorbance at the appropriate wavelength over time.
-
The rate of change in absorbance is proportional to the elastase activity.
-
Calculate the percentage inhibition of elastase release for each concentration of this compound.
Conclusion
This compound is a well-characterized, potent, and selective CXCR2 antagonist with the potential for therapeutic application in a variety of neutrophil-mediated inflammatory diseases. Its mechanism of action, involving the competitive inhibition of the CXCR2 signaling pathway, is well-understood. The provided synthesis outline and experimental protocols offer a comprehensive guide for researchers and drug development professionals working on this and similar molecules. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in relevant patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Elubrixin Tosylate: A Technical Guide for Neutrophil Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate, also known as SB-656933, is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). By competitively and reversibly binding to CXCR2, this compound effectively blocks the downstream signaling pathways initiated by CXCR2 ligands, primarily the ELR+ chemokines such as interleukin-8 (IL-8). This mechanism of action makes it a valuable tool for investigating the role of CXCR2 in neutrophil-mediated inflammation, a key process in a variety of diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of this compound for use in neutrophil activation studies, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a summary of its clinical evaluation.
Mechanism of Action: CXCR2 Antagonism
This compound exerts its effects by targeting the CXCR2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. The binding of ELR+ chemokines to CXCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades that are crucial for neutrophil activation, chemotaxis, and degranulation. This compound acts as a competitive antagonist, preventing the binding of these chemokines and thereby inhibiting the initiation of these signaling events. The tosylate salt form of Elubrixin is often used in research due to its enhanced water solubility and stability compared to the free base.[1]
CXCR2 Signaling Pathway
The binding of an ELR+ chemokine to CXCR2 initiates the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then activate various downstream effector molecules, leading to a cascade of events that culminate in neutrophil activation.
Figure 1: CXCR2 Signaling Pathway. this compound blocks the binding of ELR+ chemokines to CXCR2, inhibiting downstream signaling cascades.
Quantitative Data on Neutrophil Inhibition
This compound has been shown to inhibit several key markers of neutrophil activation. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of Neutrophil Activation by Elubrixin (SB-656933)
| Parameter | Assay | Stimulant | IC50 (nM) | Source |
| CD11b Upregulation | Whole Blood Flow Cytometry | CXCL1 | 260.7 | [1] |
| Shape Change | Gated Autofluorescence with Forward Scatter (GAFS) | CXCL8 (IL-8) | 310.5 |
Table 2: In Vivo Effects of Single Oral Doses of Elubrixin (SB-656933) in an Ozone-Induced Airway Inflammation Model in Healthy Subjects
| Dose | Parameter | Inhibition vs. Placebo | 95% Confidence Interval | Source |
| 50 mg | Sputum Neutrophils | 55% | 20%, 75% | [2][3][4] |
| 150 mg | Sputum Neutrophils | 74% | 55%, 85% | |
| 50 mg | Sputum Myeloperoxidase | 32.8% | 9.2%, 50.3% | |
| 150 mg | Sputum Myeloperoxidase | 50.5% | 33.3%, 63.3% | |
| 400 mg | CXCL1-induced CD11b Expression | 70% (Maximum Inhibition) | 60%, 77% |
Table 3: Effects of Elubrixin (SB-656933) in a Phase 2 Clinical Trial in Adults with Cystic Fibrosis (28-day treatment)
| Dose | Parameter | Effect | Probability of True Reduction | Source |
| 50 mg once daily | Sputum Neutrophils | Reduced compared to baseline | 0.889 | |
| 50 mg once daily | Sputum Elastase | Reduced compared to baseline | 0.882 | |
| 50 mg once daily | Sputum Free DNA | Reduced compared to placebo | 0.967 |
Note: In the cystic fibrosis trial, average plasma concentrations of SB-656933 were lower than predicted, only exceeding the IC50 for approximately 4 hours at the 50mg dose.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on neutrophil activation.
Neutrophil Isolation from Human Whole Blood
A prerequisite for many in vitro neutrophil function assays is the isolation of a pure and viable neutrophil population.
Figure 2: Neutrophil Isolation Workflow. A general workflow for isolating neutrophils from whole blood.
Methodology:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin).
-
Density Gradient Centrifugation: Dilute the blood with an equal volume of phosphate-buffered saline (PBS). Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspiration: After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium. The pellet at the bottom will contain red blood cells (RBCs) and granulocytes (including neutrophils).
-
Red Blood Cell Lysis: Resuspend the cell pellet in a small volume of PBS. Add RBC lysis buffer and incubate on ice for 5-10 minutes to lyse the remaining erythrocytes.
-
Washing: Add PBS to the cell suspension and centrifuge at 250 x g for 5-10 minutes at 4°C. Discard the supernatant and repeat the wash step.
-
Cell Counting and Viability: Resuspend the final cell pellet in an appropriate buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Determine the cell concentration and viability using a hemocytometer and Trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD16 and CD66b.
CD11b Upregulation Assay by Flow Cytometry
This assay measures the expression of the adhesion molecule CD11b on the surface of neutrophils, which is a key indicator of their activation.
Methodology:
-
Sample Preparation: Use either isolated neutrophils or whole blood. If using whole blood, anticoagulant (e.g., heparin) is required.
-
Pre-incubation with Elubrixin: Aliquot cell suspensions into microtiter plates or flow cytometry tubes. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a CXCR2 agonist, such as CXCL1 or IL-8 (e.g., 10-100 ng/mL final concentration), to the cell suspensions and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Staining: Place the samples on ice to stop the reaction. Add a fluorescently-labeled anti-CD11b antibody (e.g., FITC or PE conjugated) and incubate for 30 minutes at 4°C in the dark. If using whole blood, also add an antibody against a neutrophil-specific marker (e.g., CD16 or CD66b) with a different fluorochrome.
-
RBC Lysis (for whole blood): If using whole blood, lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Wash the cells with cold PBS and resuspend in flow cytometry buffer. Acquire data on a flow cytometer. Gate on the neutrophil population (based on forward and side scatter characteristics and/or positive staining for the neutrophil-specific marker). Quantify the mean fluorescence intensity (MFI) of CD11b staining.
Neutrophil Elastase Release Assay
This assay quantifies the release of neutrophil elastase, a serine protease stored in azurophilic granules, upon neutrophil activation.
Methodology:
-
Cell Plating: Plate isolated neutrophils in a 96-well plate at a concentration of 1-2 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Pre-incubation with Elubrixin: Add various concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Add a neutrophil agonist such as N-formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM final concentration) to induce degranulation. Include an unstimulated control. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Enzyme Activity Measurement: Transfer the supernatant to a new 96-well plate. Add a specific neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA). Measure the change in absorbance over time at 405 nm using a microplate reader. The rate of substrate cleavage is proportional to the amount of elastase released.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of reactive oxygen species, a key component of the neutrophil's antimicrobial arsenal, using a fluorescent probe.
Methodology:
-
Cell Preparation and Dye Loading: Resuspend isolated neutrophils in a suitable buffer. Load the cells with a ROS-sensitive fluorescent dye, such as dihydrorhodamine 123 (DHR 123) (e.g., 5 µM), by incubating for 15-20 minutes at 37°C.
-
Pre-incubation with Elubrixin: Wash the cells to remove excess dye and resuspend in fresh buffer. Add different concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Add a potent neutrophil activator like phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM final concentration) to trigger the oxidative burst. Include an unstimulated control.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or a flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to the amount of ROS produced.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant gradient.
References
Elubrixin Tosylate: A Technical Guide for Chronic Pain and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elubrixin tosylate (also known as SB-656933) is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). By competitively and reversibly blocking the CXCR2 receptor, this compound interferes with the signaling of key pro-inflammatory chemokines, such as interleukin-8 (IL-8), thereby inhibiting the recruitment and activation of neutrophils. This mechanism of action positions this compound as a compelling candidate for therapeutic intervention in a range of inflammatory conditions. While direct clinical evidence in chronic pain models is still emerging, its demonstrated effects on neutrophil-mediated inflammation provide a strong rationale for its investigation in pain states where neuroinflammation plays a significant role. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data on its anti-inflammatory effects, and detailed experimental protocols for its evaluation.
Introduction
Chronic pain is a debilitating condition affecting a significant portion of the global population, and its underlying mechanisms are multifaceted and complex. A growing body of evidence implicates neuroinflammation, characterized by the activation of glial cells and the infiltration of peripheral immune cells into the nervous system, as a critical contributor to the initiation and maintenance of chronic pain states. Neutrophils, as first responders in the inflammatory cascade, play a pivotal role in this process.
This compound is an orally active small molecule that selectively targets CXCR2, a key receptor mediating neutrophil chemotaxis and activation.[1] Its ability to modulate the inflammatory response by inhibiting neutrophil activity makes it a promising investigational compound for various inflammatory diseases.[2][3] This guide summarizes the current knowledge on this compound, with a focus on its potential application in chronic pain and inflammation research.
Mechanism of Action
This compound functions as a selective, competitive, and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor predominantly expressed on the surface of neutrophils. It is activated by a class of chemokines known as ELR+ CXC chemokines, with IL-8 (CXCL8) being a primary ligand.
The binding of these chemokines to CXCR2 initiates a downstream signaling cascade that leads to:
-
Neutrophil Chemotaxis: The directed migration of neutrophils from the bloodstream to the site of inflammation.
-
Neutrophil Activation: The release of pro-inflammatory mediators, such as reactive oxygen species (ROS), proteolytic enzymes (e.g., myeloperoxidase), and inflammatory cytokines.
-
Upregulation of Adhesion Molecules: Increased expression of molecules like CD11b, which facilitates the adhesion of neutrophils to the endothelium, a critical step for their extravasation into tissues.
By blocking the CXCR2 receptor, this compound effectively inhibits these key processes, thereby attenuating the neutrophil-driven inflammatory response.
Signaling Pathway Diagram
Data Presentation
While clinical trial data for this compound specifically in chronic pain indications are not yet available, studies in other inflammatory conditions provide valuable insights into its pharmacodynamic effects and safety profile.
Table 1: Preclinical In Vitro Activity of Elubrixin
| Parameter | IC50 (nM) | Description | Reference |
| Neutrophil CD11b Upregulation | 260.7 | Inhibition of the upregulation of the adhesion molecule CD11b on neutrophils. | [1] |
| Neutrophil Shape Change | 310.5 | Inhibition of the morphological changes associated with neutrophil activation. |
Table 2: Clinical Pharmacodynamic Effects of SB-656933 (Elubrixin) in an Ozone-Induced Airway Inflammation Model
| Dose | Endpoint | Result | Confidence Interval (95%) | Reference |
| 50 mg (single dose) | Sputum Neutrophil Reduction (vs. Placebo) | 55% | 20%, 75% | |
| 150 mg (single dose) | Sputum Neutrophil Reduction (vs. Placebo) | 74% | 55%, 85% | |
| 50 mg (single dose) | Sputum Myeloperoxidase Reduction (vs. Placebo) | 32.8% | 9.2%, 50.3% | |
| 150 mg (single dose) | Sputum Myeloperoxidase Reduction (vs. Placebo) | 50.5% | 33.3%, 63.3% | |
| ≥ 50 mg (single dose) | Inhibition of CXCL1-induced CD11b Expression | Significant | - | |
| 400 mg (single dose) | Maximum Inhibition of CXCL1-induced CD11b Expression | 70% | 60%, 77% |
Table 3: Safety and Tolerability of SB-656933 (Elubrixin) in a 28-Day Study in Patients with Cystic Fibrosis
| Dose | Primary Endpoint | Key Findings | Reference |
| 20 mg and 50 mg (once daily) | Safety and Tolerability | Generally well-tolerated. The most frequent adverse event was headache. Five subjects withdrew due to adverse events. | |
| 50 mg (once daily) | Sputum Inflammatory Biomarkers | Trends for improvement in sputum inflammatory biomarkers, including a reduction in neutrophils and elastase compared to baseline. | |
| 50 mg (once daily) | Systemic Inflammatory Markers | Increased blood levels of fibrinogen, CRP, and CXCL8 were observed, requiring further evaluation. |
Experimental Protocols
The following protocols are standard methods for evaluating the efficacy of compounds like this compound in preclinical models of pain and inflammation.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus, indicating the level of mechanical sensitivity.
Materials:
-
Von Frey filaments (calibrated set of varying stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 30-60 minutes before testing.
-
Begin with a filament near the expected withdrawal threshold (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
Hold the filament in place for 1-2 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next finer filament. If there is no response, use the next thicker filament.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate statistical method.
Experimental Workflow: Von Frey Test
Assessment of Thermal Hypersensitivity: Cold Plate Test
This test measures the latency to a nociceptive response when a rodent is placed on a cold surface.
Materials:
-
Cold plate apparatus with adjustable temperature control
-
Timer
Procedure:
-
Set the cold plate to the desired temperature (e.g., 4°C).
-
Place the animal on the cold plate and immediately start the timer.
-
Observe the animal for nociceptive behaviors, such as lifting or licking the paw, jumping, or vocalization.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 300 seconds) should be established to prevent tissue damage.
In Vitro Assessment of Neutrophil Chemotaxis: Boyden Chamber Assay
This assay quantifies the migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber (or Transwell® inserts with a 3-5 µm pore size membrane)
-
Chemoattractant (e.g., IL-8/CXCL8)
-
This compound (or other test compounds)
-
Isolated human or rodent neutrophils
-
Incubator (37°C, 5% CO2)
-
Cell viability/counting method (e.g., hemocytometer, automated cell counter, or ATP-based luminescence assay)
Procedure:
-
Isolate neutrophils from whole blood using a standard protocol (e.g., density gradient centrifugation).
-
Pre-incubate a suspension of neutrophils with various concentrations of this compound or vehicle control.
-
Add the chemoattractant solution to the lower chamber of the Boyden apparatus.
-
Place the membrane separating the upper and lower chambers.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, quantify migrated cells in the lower chamber using a cell counting method.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Experimental Workflow: Neutrophil Chemotaxis Assay
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective CXCR2 antagonist with demonstrated anti-inflammatory properties, primarily through the inhibition of neutrophil recruitment and activation. The available clinical data, although not in chronic pain populations, indicate that it is generally well-tolerated and effective at reducing key biomarkers of neutrophil-mediated inflammation.
The strong preclinical rationale for the role of CXCR2 and neuroinflammation in the pathophysiology of chronic pain suggests that this compound holds significant potential as a therapeutic agent for these conditions. Future research should focus on evaluating the efficacy of this compound in established animal models of neuropathic and inflammatory pain. Ultimately, well-designed clinical trials are warranted to determine the safety and efficacy of this compound in patients suffering from chronic pain conditions where neuroinflammation is a key driver. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Elubrixin Tosylate in Murine Models
For Research Use Only
Disclaimer
Introduction
Elubrixin tosylate (also known as SB-656933 tosylate) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. By blocking the interaction of these chemokines with CXCR2, this compound has the potential to modulate inflammatory responses in various disease models. These application notes provide a framework for researchers to develop protocols for the administration of this compound in mice, using data from the related compound Reparixin as a starting point.
Data Presentation: Dosage of a Representative CXCR2 Antagonist (Reparixin) in Mice
The following table summarizes the dosage and administration of Reparixin, a non-competitive allosteric inhibitor of CXCR2, in mouse models of acute lung injury. This data can serve as a reference for designing initial dose-ranging studies for this compound.
| Compound | Mouse Model | Route of Administration | Dosage | Dosing Schedule | Key Findings |
| Reparixin | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | 3 µg/g | 15 minutes before and 2 hours after LPS inhalation | No significant reduction in neutrophil recruitment. |
| Reparixin | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | 15 µg/g | 15 minutes before and 2 hours after LPS inhalation | Significant reduction in neutrophil recruitment into the alveolar space by approximately 50%. Reduced vascular permeability. |
| Reparixin | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | 30 µg/g | 15 minutes before and 2 hours after LPS inhalation | No further reduction in neutrophil accumulation compared to the 15 µg/g dose. |
| Reparixin | Acid-induced Acute Lung Injury | Intraperitoneal (i.p.) | 15 µg/g | Prophylactic and therapeutic application | Improved gas exchange, reduced neutrophil recruitment, and decreased vascular permeability. |
Experimental Protocols
The following are detailed methodologies for experiments involving the administration of a CXCR2 antagonist in a mouse model of inflammation, based on published studies with Reparixin. These protocols should be adapted and optimized for this compound.
Preparation of Dosing Solution
Note: The solubility of this compound may differ from Reparixin. It is recommended to first determine the optimal vehicle for this compound. The tosylate salt form of a compound generally has enhanced water solubility.
Materials:
-
Reparixin (or this compound)
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of the CXCR2 antagonist based on the desired dosage and the number of animals to be treated.
-
Dissolve the compound in sterile saline to the desired final concentration. For example, to achieve a 15 µg/g dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 1.5 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
Administration of the CXCR2 Antagonist
Materials:
-
Prepared dosing solution
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27G)
-
Mouse restraints
Protocol for Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Induction of Acute Lung Injury (ALI) - Example Model
This protocol describes LPS-induced ALI, a common model for studying neutrophil-mediated inflammation.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile phosphate-buffered saline (PBS)
-
Inhalation chamber or intratracheal instillation device
Protocol (LPS Inhalation):
-
Prepare a solution of LPS in sterile PBS at the desired concentration.
-
Administer the CXCR2 antagonist (or vehicle control) to the mice at the predetermined time point before LPS challenge (e.g., 15 minutes).
-
Place the mice in an inhalation chamber and expose them to an aerosolized solution of LPS for a specified duration.
-
Administer a second dose of the CXCR2 antagonist at a post-exposure time point (e.g., 2 hours).
-
At the end of the experimental period, euthanize the mice and collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue) for analysis of inflammatory markers.
Visualization of Pathways and Workflows
CXCR2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon chemokine binding to CXCR2, leading to neutrophil recruitment and activation. This compound acts by blocking the initial ligand-receptor interaction.
Caption: CXCR2 Signaling Cascade.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating a CXCR2 antagonist in a mouse model of inflammation.
Caption: In Vivo Study Workflow.
Application Notes and Protocols for Elubrixin Tosylate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate, the tosylate salt of Elubrixin (also known as SB-656933), is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as interleukin-8 (IL-8), are key mediators in the recruitment and activation of neutrophils, playing a significant role in the inflammatory response. By competitively and reversibly binding to CXCR2, this compound effectively inhibits neutrophil-mediated inflammation. These properties make it a valuable tool for investigating inflammatory diseases and for the development of novel therapeutics. This document provides a detailed protocol for the dissolution of this compound and its application in a common in vitro neutrophil activation assay.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅Cl₂FN₄O₇S₂ | --INVALID-LINK-- |
| Molecular Weight | 635.5 g/mol | --INVALID-LINK-- |
| Mechanism of Action | Potent, selective, competitive, and reversible CXCR2 antagonist | --INVALID-LINK-- |
| Biological Activity | Inhibits neutrophil CD11b upregulation (IC₅₀ of 260.7 nM) and shape change (IC₅₀ of 310.5 nM) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (e.g., 10 mM) | --INVALID-LINK-- |
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (635.5 g/mol ). Mass (mg) = 10 mM * 635.5 g/mol * Volume (L) * 1000 mg/g
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.355 mg of this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. For short-term storage (a few days), 4°C may be acceptable. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocol: Neutrophil Activation Assay (CD11b Upregulation)
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on neutrophil activation by measuring the upregulation of the cell surface marker CD11b using flow cytometry.
Materials:
-
Freshly isolated human neutrophils
-
This compound stock solution (10 mM in DMSO)
-
CXCL1 (or other CXCR2 ligand like IL-8) as a stimulant
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA)
-
Fluorescently-labeled anti-human CD11b antibody (e.g., FITC or PE conjugated)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
96-well V-bottom plates
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for the neutrophil activation assay.
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation followed by dextran sedimentation or magnetic bead-based negative selection). Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-incubation: Add 50 µL of the neutrophil suspension to each well of a 96-well V-bottom plate. Add 50 µL of the diluted this compound or vehicle control to the respective wells. Gently mix and incubate for 15-30 minutes at 37°C.
-
Stimulation: Prepare a working solution of CXCL1 in assay buffer. Add 50 µL of the CXCL1 solution (to achieve a final concentration that induces sub-maximal activation, e.g., 10-100 ng/mL) to the wells. For the negative control wells, add 50 µL of assay buffer without CXCL1. Incubate for 15-30 minutes at 37°C.
-
Antibody Staining: After stimulation, place the plate on ice to stop the reaction. Add the fluorescently-labeled anti-human CD11b antibody at the manufacturer's recommended concentration to each well. Incubate for 30 minutes on ice in the dark.
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells again with PBS and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA). Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Data Analysis: Gate on the neutrophil population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of CD11b for each sample. Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound relative to the vehicle-treated, CXCL1-stimulated control.
Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of chemokines to the CXCR2 receptor on neutrophils.
Caption: Simplified CXCR2 signaling pathway and the point of inhibition by this compound.
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in in vitro assays. The provided protocols for dissolution and neutrophil activation assays, along with the summary of its properties and mechanism of action, should enable researchers to effectively utilize this compound in their studies of inflammation and drug discovery. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
Elubrixin Tosylate in Cell-Based Chemotaxis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate (SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a G-protein coupled receptor that plays a pivotal role in the inflammatory response by mediating the chemotaxis of neutrophils to sites of inflammation.[3][4] Ligands for CXCR2, such as interleukin-8 (IL-8 or CXCL8) and CXCL1, are key drivers in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease.[5] this compound functions as a competitive and reversible inhibitor, blocking the binding of these chemokines to CXCR2 and thereby attenuating downstream signaling pathways responsible for neutrophil activation and migration. The tosylate salt form of Elubrixin generally offers improved water solubility and stability compared to the free base, making it suitable for in vitro studies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based chemotaxis assays, a critical tool for studying its inhibitory effects on neutrophil migration.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the CXCR2 receptor on the surface of neutrophils. The binding of chemokines like CXCL8 to CXCR2 normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This process is initiated by the dissociation of the coupled heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates key enzymes such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This signaling cascade results in increased intracellular calcium levels and the activation of pathways that govern cell polarization and motility, ultimately leading to directed cell movement, or chemotaxis. By competitively blocking the ligand-binding site on CXCR2, this compound prevents these downstream events, effectively inhibiting neutrophil chemotaxis.
Quantitative Data Summary
The inhibitory activity of Elubrixin (SB-656933) has been quantified in various neutrophil function assays. The following tables summarize key in vitro and in vivo data.
| Parameter | Cell Type | Assay | IC50 (nM) | Reference |
| CD11b Upregulation Inhibition | Human Neutrophils | Flow Cytometry | 260.7 | |
| Shape Change Inhibition | Human Neutrophils | Flow Cytometry | 310.5 |
| Treatment Group | Dose | Outcome | Percent Reduction | Reference |
| SB-656933 | 50 mg (single oral dose) | Sputum Neutrophils | 55% | |
| SB-656933 | 150 mg (single oral dose) | Sputum Neutrophils | 74% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental procedure for its evaluation, the following diagrams are provided.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based neutrophil chemotaxis assay.
Experimental Protocols
The following is a detailed protocol for a cell-based chemotaxis assay using a Boyden chamber (or Transwell® plate) to evaluate the inhibitory effect of this compound on neutrophil migration.
Materials and Reagents
-
This compound (SB-656933 tosylate)
-
Human neutrophils (isolated from fresh human blood)
-
Ficoll-Paque™ PLUS or similar density gradient medium
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA) (Assay Medium)
-
Recombinant Human CXCL8 (IL-8)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Giemsa or similar cell stain
-
Boyden chamber or 96-well Transwell® plate (5 µm pore size)
-
Microscope with imaging software or plate reader for quantifying migrated cells
Protocol
1. Isolation of Human Neutrophils
- Isolate neutrophils from fresh, anticoagulant-treated human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
- Perform hypotonic lysis to remove any remaining red blood cells.
- Wash the neutrophil pellet with HBSS and resuspend in Assay Medium.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95% and viability >98%.
- Adjust the final cell concentration to 1 x 10^6 cells/mL in Assay Medium.
2. Preparation of Reagents
- This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Serially dilute the stock solution in Assay Medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Chemoattractant (CXCL8): Prepare a working solution of CXCL8 in Assay Medium. The optimal concentration should be determined from a dose-response curve, but a concentration of 10 nM is a common starting point.
3. Chemotaxis Assay
- Add the CXCL8 solution to the lower wells of the Boyden chamber. For negative controls, add Assay Medium without the chemoattractant.
- In separate tubes, pre-incubate the neutrophil suspension (1 x 10^6 cells/mL) with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
- Place the filter membrane (5 µm pore size) over the lower wells.
- Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
- Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
4. Quantification of Cell Migration
- After incubation, carefully remove the filter membrane.
- Wipe off the non-migrated cells from the upper surface of the filter.
- Fix the filter in methanol and stain with a suitable stain like Giemsa.
- Mount the filter on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
- Alternatively, for high-throughput screening, migrated cells can be quantified by measuring their ATP levels using a luminescent-based method (e.g., CellTiter-Glo®) and a plate reader.
5. Data Analysis
- Calculate the average number of migrated cells per field for each condition.
- Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control (CXCL8-stimulated migration without inhibitor).
- Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR2 pathway in neutrophil-driven inflammation. The provided protocols and data offer a robust framework for scientists to effectively utilize this compound in cell-based chemotaxis assays. These assays are essential for characterizing the potency of CXCR2 antagonists and for advancing the development of novel anti-inflammatory therapeutics.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Application Notes and Protocols for Elubrixin Tosylate in Airway Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate, also known as SB-656933, is a potent, selective, and orally active antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 plays a pivotal role in the recruitment and activation of neutrophils, key inflammatory cells implicated in the pathogenesis of various respiratory diseases characterized by airway inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) and severe asthma.[4][5] By blocking the interaction of CXCR2 with its ligands, primarily interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines, this compound offers a targeted therapeutic strategy to attenuate neutrophil-driven inflammation in the airways.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of airway inflammation, including detailed experimental protocols and a summary of expected outcomes based on available data.
Mechanism of Action: CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8), CXCR2 initiates a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, contributing to tissue damage in chronic inflammatory conditions. This compound acts as a competitive and reversible antagonist at the CXCR2 receptor, preventing the downstream signaling events that promote inflammation.
The binding of chemokines to CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates several downstream pathways, including the activation of phospholipase C (PLC)-β2, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Concurrently, signaling through Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are crucial for cell migration and activation.
References
- 1. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Elubrixin Tosylate in Inflammatory Bowel Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate (also known as SB-656933) is a potent, selective, and orally active antagonist of the CXC chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as interleukin-8 (IL-8), are key mediators in the recruitment and activation of neutrophils, which play a critical role in the pathogenesis of inflammatory bowel disease (IBD). The infiltration of neutrophils into the intestinal mucosa is a hallmark of both ulcerative colitis and Crohn's disease, contributing to tissue damage and the amplification of the inflammatory cascade. By blocking the CXCR2 signaling pathway, this compound offers a targeted therapeutic strategy to inhibit neutrophil-mediated inflammation in IBD.
While a clinical trial for this compound (SB-656933) in ulcerative colitis was initiated (NCT00748410), it was noted that the compound had been shown to reduce the accumulation of polymorphonuclear neutrophils (PMN) in preclinical models of colitis.[1] However, detailed quantitative data and specific protocols from these preclinical studies with this compound are not extensively published in peer-reviewed literature. Therefore, this document provides a comprehensive guide based on the known mechanism of action of this compound, data from studies on other CXCR2 antagonists in IBD models, and established protocols for common IBD animal models.
Mechanism of Action: CXCR2 Antagonism in IBD
The therapeutic rationale for using this compound in IBD is centered on its ability to interfere with the inflammatory cascade driven by the CXCR2 signaling pathway.
References
Elubrixin tosylate for studying neutrophil-mediated tissue damage
Application Notes: Elubrixin Tosylate in Neutrophil Research
1. Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] While crucial for combating infections, their excessive or dysregulated activation can lead to significant tissue damage, contributing to the pathology of numerous acute and chronic inflammatory diseases.[2] Key to neutrophil recruitment and activation is the C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor that binds to several ELR-motif chemokines, most notably Interleukin-8 (IL-8 or CXCL8).[3][4] The targeted inhibition of the CXCR2 signaling pathway presents a valuable strategy for both therapeutic intervention and the fundamental study of neutrophil-mediated inflammation.
2. This compound (SB-656933): A Potent and Selective CXCR2 Antagonist
Elubrixin, also known as SB-656933, is a potent, selective, competitive, and orally active antagonist of the CXCR2 receptor.[5] It belongs to the diaryl urea class of chemokine receptor inhibitors. The tosylate salt form, this compound, is often used in research due to its enhanced water solubility and stability compared to the free base, while exhibiting comparable biological activity at equivalent molar concentrations. By specifically blocking the CXCR2 pathway, this compound serves as a precise tool for researchers to investigate the role of CXCR2-driven neutrophil recruitment and activation in various disease models, including inflammatory bowel disease and airway inflammation.
3. Mechanism of Action
CXCR2 is a G-protein coupled receptor expressed on the surface of neutrophils. In humans, its high-affinity ligands include chemokines CXCL1-3 and 5-8. Ligand binding to CXCR2 initiates a downstream signaling cascade, leading to neutrophil chemotaxis, upregulation of adhesion molecules like CD11b, cellular shape change, and degranulation, which collectively facilitate neutrophil migration to inflammatory sites and the release of damaging proteases and inflammatory mediators.
This compound acts as a competitive antagonist at the CXCR2 receptor. It binds to the receptor, preventing the binding of endogenous chemokines like IL-8. This blockade inhibits the downstream signaling pathways that lead to neutrophil activation and migration, thereby reducing the influx of neutrophils to inflamed tissues and mitigating subsequent tissue damage.
4. Quantitative Data Summary
Elubrixin's potency has been characterized in several functional assays. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of Elubrixin
| Assay | Endpoint | IC50 Value | Source |
|---|---|---|---|
| Neutrophil Activation | CD11b Upregulation | 260.7 nM |
| Neutrophil Activation | Shape Change | 310.5 nM | |
Table 2: In Vivo Efficacy of Elubrixin in an Ozone-Induced Airway Inflammation Model (Human)
| Treatment Dose (single oral dose) | Endpoint | % Inhibition (relative to placebo) | 95% Confidence Interval | Source |
|---|---|---|---|---|
| 50 mg | Sputum Neutrophils | 55% | 20%, 75% | |
| 150 mg | Sputum Neutrophils | 74% | 55%, 85% | |
| 50 mg | Sputum Myeloperoxidase (MPO) | 32.8% | N/A (p=0.0109) |
| 150 mg | Sputum Myeloperoxidase (MPO) | 50.5% | N/A (p<0.0001) | |
Experimental Protocols
Protocol 1: In Vitro Neutrophil CD11b Upregulation Assay by Flow Cytometry
Principle: This protocol measures the expression of the integrin subunit CD11b on the surface of neutrophils as a marker of activation. Following stimulation with a CXCR2 agonist (e.g., CXCL1 or CXCL8), activated neutrophils increase CD11b surface expression. This compound is used as a pre-treatment to determine its inhibitory effect on this activation.
Materials and Reagents:
-
This compound
-
Human whole blood or isolated primary human neutrophils
-
CXCR2 agonist: Recombinant Human CXCL1 or CXCL8
-
Fluorescently-conjugated anti-human CD11b antibody
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Neutrophil Preparation: If using whole blood, collect it in heparinized tubes. If using isolated neutrophils, purify them from fresh blood using a standard density gradient centrifugation method.
-
Inhibition Step: Pre-incubate the whole blood or isolated neutrophils with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Add the CXCR2 agonist (e.g., 10 ng/mL CXCL8) to the samples and incubate for an additional 30 minutes at 37°C. Include an unstimulated control.
-
Staining: Add the fluorescently-conjugated anti-CD11b antibody to all samples and incubate for 30 minutes on ice in the dark.
-
RBC Lysis (for whole blood): If using whole blood, lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions. Centrifuge and wash the remaining leukocytes with cold PBS.
-
Flow Cytometry: Resuspend the cells in PBS or flow cytometry buffer and acquire data on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of CD11b for the gated neutrophil population in each sample. Calculate the percentage inhibition of CD11b upregulation for each Elubrixin concentration relative to the agonist-stimulated vehicle control. Plot the data to determine the IC50 value.
Protocol 2: In Vivo Model of Neutrophil-Mediated Airway Inflammation
Principle: This protocol describes a human ozone challenge model used to evaluate the efficacy of this compound in reducing airway inflammation. Ozone exposure induces an inflammatory response in the lungs characterized by a robust influx of neutrophils. Sputum is collected post-challenge to quantify neutrophil counts and inflammatory markers.
Materials and Reagents:
-
This compound capsules (for oral administration)
-
Placebo control capsules
-
Ozone generation and exposure chamber
-
Sputum induction kit (hypertonic saline for nebulization)
-
Reagents for sputum processing (e.g., Dithiothreitol - DTT)
-
Microscope and hemocytometer for cell counting
-
ELISA kits for myeloperoxidase (MPO) quantification
Procedure:
-
Subject Recruitment: Enroll healthy, non-smoking human subjects according to an approved clinical protocol.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg, 150 mg) or a matching placebo to subjects in a randomized, double-blind fashion.
-
Ozone Challenge: At a specified time post-dosing, expose subjects to a controlled concentration of ozone (e.g., 0.3 ppm) for a set duration (e.g., 3 hours) in an exposure chamber.
-
Sputum Induction: At a defined time point after the ozone challenge (e.g., 6 hours), induce sputum by having subjects inhale nebulized hypertonic saline.
-
Sputum Processing: Treat the collected sputum with a mucolytic agent like DTT to liquefy the sample. Centrifuge to separate the cellular components from the supernatant (sol-phase).
-
Neutrophil Count: Prepare a cytospin of the cellular fraction, stain with a differential stain (e.g., Wright-Giemsa), and perform a differential cell count under a microscope to determine the percentage and total number of neutrophils.
-
Biomarker Analysis: Use the sputum supernatant to quantify the concentration of inflammatory biomarkers such as myeloperoxidase (MPO) using a commercially available ELISA kit.
-
Data Analysis: Compare the total sputum neutrophil counts and MPO levels between the placebo and this compound treatment groups. Calculate the percentage reduction in inflammation for the active treatment groups relative to placebo.
References
- 1. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of Elubrixin Tosylate Effects on Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elubrixin tosylate (formerly SB-656933) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation.[2][3] By blocking the interaction of CXCR2 with its cognate chemokines (e.g., CXCL1, CXCL8), this compound effectively inhibits neutrophil chemotaxis and activation, making it a promising therapeutic agent for a variety of inflammatory diseases.[1] In vivo imaging techniques provide a powerful, non-invasive means to visualize and quantify the anti-inflammatory effects of this compound in real-time within a living organism.
These application notes provide an overview of how in vivo imaging can be utilized to assess the efficacy of this compound in preclinical models of inflammation. Detailed protocols for bioluminescence and fluorescence imaging are provided to guide researchers in designing and executing experiments to monitor neutrophil migration and activity.
Mechanism of Action: CXCR2 Signaling Pathway
This compound exerts its anti-inflammatory effects by competitively and reversibly binding to CXCR2, a G-protein coupled receptor (GPCR). This binding event prevents the downstream signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation. The key steps in the CXCR2 signaling pathway and the inhibitory action of this compound are depicted below.
Application 1: In Vivo Bioluminescence Imaging of Neutrophil Infiltration
Bioluminescence imaging (BLI) is a highly sensitive technique for tracking cellular processes in vivo. To monitor the effect of this compound on neutrophil infiltration, transgenic mice expressing luciferase under a neutrophil-specific promoter (e.g., Ly6G) or adoptively transferred neutrophils from luciferase-expressing donor mice can be utilized. Alternatively, luminol-based probes that react with myeloperoxidase (MPO), an enzyme abundant in neutrophils, can be used to detect neutrophil activity at sites of inflammation.
Experimental Workflow: Bioluminescence Imaging
Detailed Protocol: LPS-Induced Peritonitis Model
This protocol describes the use of a luminol-based probe to image neutrophil activity in a mouse model of lipopolysaccharide (LPS)-induced peritonitis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Luminol sodium salt solution (20 mg/mL in sterile DPBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Induction of Inflammation: Induce peritonitis by intraperitoneal (i.p.) injection of LPS (2.5 mg/kg) into the mice.
-
Drug Administration: At a designated time post-LPS injection (e.g., 1 hour), administer this compound or vehicle control to the respective groups via oral gavage or another appropriate route.
-
Bioluminescence Imaging:
-
At the peak of the inflammatory response (e.g., 3-4 hours post-LPS), anesthetize the mice with isoflurane.
-
Inject the luminol solution (200 mg/kg, i.p.).
-
Immediately place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using the analysis software, draw regions of interest (ROIs) over the abdominal area of each mouse.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Compare the average photon flux between the control and this compound-treated groups.
-
Quantitative Data Summary
The following table presents representative data from a study evaluating the effect of a CXCR2 antagonist on neutrophil infiltration in an LPS-induced peritonitis model.
| Treatment Group | Mean Bioluminescent Signal (Total Flux, photons/sec) | Standard Deviation | % Inhibition |
| Vehicle Control | 8.5 x 10⁶ | 1.2 x 10⁶ | - |
| This compound (10 mg/kg) | 3.2 x 10⁶ | 0.8 x 10⁶ | 62.4% |
| This compound (30 mg/kg) | 1.5 x 10⁶ | 0.5 x 10⁶ | 82.4% |
Application 2: In Vivo Fluorescence Imaging of Neutrophil Migration
Fluorescence imaging offers another modality to track neutrophil migration, often providing higher resolution than bioluminescence imaging. This can be achieved by adoptively transferring fluorescently labeled neutrophils or by using fluorescent probes that target neutrophil-specific markers or enzymes. For instance, probes targeting neutrophil elastase can be used to visualize activated neutrophils at the site of inflammation.
Experimental Workflow: Fluorescence Imaging
Detailed Protocol: CFA-Induced Paw Edema Model
This protocol outlines the use of a near-infrared (NIR) fluorescent probe to image neutrophil accumulation in a mouse model of Complete Freund's Adjuvant (CFA)-induced paw edema.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Neutrophil-specific NIR fluorescent probe (e.g., targeting neutrophil elastase)
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
Procedure:
-
Induction of Inflammation: Induce localized inflammation by injecting CFA (20 µL) into the plantar surface of the right hind paw of each mouse.
-
Drug Administration: Administer this compound or vehicle control daily, starting from the day of CFA injection.
-
Fluorescence Imaging:
-
On the day of peak inflammation (e.g., day 3 post-CFA), anesthetize the mice with isoflurane.
-
Inject the NIR fluorescent probe intravenously (i.v.).
-
At the optimal time for probe accumulation (determined empirically, e.g., 2-4 hours post-injection), place the mice in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Draw ROIs over the inflamed (right) and non-inflamed (left) paws.
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI.
-
Calculate the ratio of the signal in the inflamed paw to the non-inflamed paw for each mouse.
-
Compare the average ratios between the control and this compound-treated groups.
-
Quantitative Data Summary
The following table provides representative data on the effect of a CXCR2 antagonist on neutrophil accumulation in a CFA-induced paw edema model, as measured by fluorescence imaging.
| Treatment Group | Mean Fluorescent Signal Ratio (Inflamed/Non-inflamed) | Standard Deviation | % Reduction in Neutrophil Accumulation |
| Vehicle Control | 4.8 | 0.7 | - |
| This compound (10 mg/kg) | 2.5 | 0.5 | 47.9% |
| This compound (30 mg/kg) | 1.6 | 0.4 | 66.7% |
Conclusion
In vivo imaging is an invaluable tool for the preclinical evaluation of anti-inflammatory agents like this compound. Both bioluminescence and fluorescence imaging provide sensitive and quantitative methods to assess the inhibition of neutrophil recruitment and activity in various models of inflammation. The protocols and data presented here serve as a guide for researchers to effectively utilize these techniques to investigate the pharmacodynamics and efficacy of this compound and other CXCR2 antagonists. These approaches can significantly contribute to the understanding of drug mechanisms and facilitate the development of novel anti-inflammatory therapies.
References
Application Notes & Protocols: Measuring Elubrixin Tosylate Efficacy in a Preclinical Arthritis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, pain, and disability.[1][2] A key feature of RA pathophysiology is the infiltration of neutrophils into the synovial tissue and fluid, which contributes significantly to the inflammatory cascade and tissue damage. Elubrixin (SB-656933) is a potent, orally active, and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[3] The tosylate salt form, Elubrixin tosylate, generally offers enhanced water solubility and stability.[3] By blocking CXCR2, a key receptor for neutrophil-attracting chemokines like Interleukin-8 (IL-8), Elubrixin inhibits neutrophil activation and recruitment to inflammatory sites.[3]
These application notes provide detailed protocols for evaluating the therapeutic efficacy of this compound in the Collagen-Induced Arthritis (CIA) animal model, a widely used and clinically relevant model for human rheumatoid arthritis. The included methodologies cover arthritis induction, drug administration, and a multi-faceted approach to efficacy assessment, including clinical, biochemical, and histological endpoints.
Mechanism of Action of this compound
In the arthritic joint, pro-inflammatory cytokines stimulate synovial cells to produce high levels of chemokines, such as IL-8. IL-8 binds to the CXCR2 receptor on the surface of neutrophils, triggering a signaling cascade that results in chemotaxis, degranulation, and the release of reactive oxygen species and proteolytic enzymes, all of which propagate inflammation and contribute to cartilage and bone destruction.
This compound acts as a competitive antagonist at the CXCR2 receptor, preventing IL-8 binding and blocking the subsequent downstream inflammatory signaling. This targeted action reduces neutrophil infiltration into the joints, thereby mitigating the inflammatory response and its destructive consequences.
Caption: this compound blocks IL-8 binding to CXCR2, inhibiting neutrophil activation.
Experimental Protocols
The Collagen-Induced Arthritis (CIA) model is recommended due to its pathological and immunological similarities to human RA, making it highly suitable for testing disease-modifying anti-rheumatic drugs (DMARDs).
Collagen-Induced Arthritis (CIA) Model Protocol
This protocol is adapted for DBA/1 mice, which are genetically susceptible to CIA.
Materials:
-
Bovine Type II Collagen (CII) solution
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 2 mg/mL solution of Bovine Type II Collagen in 0.05 M acetic acid.
-
Create a 1:1 emulsion by mixing the CII solution with an equal volume of Complete Freund's Adjuvant (CFA). Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a stable emulsion (a drop does not disperse in water) is formed. Keep on ice.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail. Each mouse receives 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution (2 mg/mL) and Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL intradermal injection of the CII/IFA emulsion at the base of the tail.
-
-
Monitoring:
-
Begin monitoring for signs of arthritis around Day 24-28.
-
Assess animals 3-4 times per week for clinical signs of arthritis (see Section 4.1).
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
This compound Administration Protocol
Elubrixin is orally active and can be administered via oral gavage. Both prophylactic and therapeutic regimens should be considered.
-
Prophylactic Dosing: Begin administration of this compound or vehicle control on Day 21 (day of booster) or just before the expected onset of clinical signs (e.g., Day 24). This regimen tests the drug's ability to prevent or delay arthritis onset.
-
Therapeutic Dosing: Begin administration after clinical signs of arthritis are established (e.g., when an arthritis score of ≥4 is reached). This regimen assesses the drug's ability to treat existing disease.
-
Dose Groups: Include a vehicle control group, a positive control group (e.g., Methotrexate), and at least three dose levels of this compound to establish a dose-response relationship.
-
Frequency: Daily administration is typical for the duration of the study (e.g., until Day 56).
Efficacy Evaluation and Protocols
A comprehensive evaluation combines clinical assessment with biomarker and histological analysis.
Clinical Assessment
Procedure:
-
Arthritis Score: Visually score each of the four paws based on the severity of erythema (redness) and swelling.
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the wrist/ankle or digits
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema extending to the entire paw
-
4 = Maximum inflammation with joint deformity or ankylosis The maximum score per mouse is 16. An average arthritis index for each treatment group should be calculated.
-
-
Paw Volume/Thickness:
-
Use a digital caliper or a plethysmometer to measure the thickness or volume of each hind paw.
-
Measurements should be taken 3-4 times per week. The change in paw volume/thickness from baseline is a quantitative measure of edema.
-
-
Body Weight: Record the body weight of each animal twice a week. Weight loss can be an indicator of systemic illness and disease severity.
Biomarker Analysis
Procedure:
-
Sample Collection: At study termination, collect blood via cardiac puncture and process to obtain serum.
-
Cytokine Measurement: Use commercial ELISA kits to quantify the serum levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Acute-Phase Reactants: Measure levels of C-reactive protein (CRP) or Erythrocyte Sedimentation Rate (ESR) as general markers of systemic inflammation.
Histopathological Analysis
Procedure:
-
Tissue Collection: At termination, disarticulate the hind paws and fix them in 10% neutral buffered formalin for 48-72 hours.
-
Decalcification: Decalcify the tissues in a suitable agent (e.g., EDTA solution) until the bones are pliable.
-
Processing and Staining: Process the tissues, embed in paraffin, and section them. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to assess cartilage integrity (proteoglycan loss).
-
Scoring: Score the stained sections for:
-
Inflammation: Infiltration of inflammatory cells into the synovium and joint space.
-
Pannus Formation: Proliferation of synovial tissue.
-
Cartilage Damage: Loss of Safranin O staining, indicating proteoglycan depletion.
-
Bone Erosion: Resorption of bone at the cartilage-bone interface.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Clinical Score and Paw Volume in CIA Mice
| Treatment Group | N | Mean Arthritis Score (Day 42) | Change in Paw Volume (mm³, Day 42) |
|---|---|---|---|
| Vehicle Control | 10 | 10.5 ± 0.8 | 1.5 ± 0.2 |
| Elubrixin (1 mg/kg) | 10 | 8.2 ± 0.7* | 1.1 ± 0.1* |
| Elubrixin (5 mg/kg) | 10 | 5.1 ± 0.5** | 0.7 ± 0.1** |
| Elubrixin (25 mg/kg) | 10 | 2.3 ± 0.4*** | 0.3 ± 0.05*** |
| Positive Control | 10 | 3.5 ± 0.4*** | 0.5 ± 0.08*** |
*Data are representative examples (mean ± SEM). Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on Serum Inflammatory Cytokines
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | 150.2 ± 12.5 | 85.6 ± 7.9 | 250.1 ± 20.3 |
| Elubrixin (5 mg/kg) | 75.8 ± 8.1** | 42.1 ± 5.3** | 135.7 ± 15.1** |
| Elubrixin (25 mg/kg) | 40.3 ± 5.2*** | 25.9 ± 3.8*** | 80.4 ± 10.2*** |
| Positive Control | 55.6 ± 6.1*** | 30.4 ± 4.0*** | 95.2 ± 11.5*** |
*Data are representative examples (mean ± SEM). Statistical significance vs. Vehicle: **p<0.01, **p<0.001.
Table 3: Histopathological Scores of Joint Tissues
| Treatment Group | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) |
|---|---|---|---|---|
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| Elubrixin (25 mg/kg) | 0.9 ± 0.1*** | 0.7 ± 0.2*** | 1.0 ± 0.2*** | 0.8 ± 0.2*** |
| Positive Control | 1.1 ± 0.2*** | 1.0 ± 0.2*** | 1.2 ± 0.3*** | 1.1 ± 0.3*** |
*Data are representative examples (mean ± SEM). Statistical significance vs. Vehicle: **p<0.001.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the preclinical efficacy of this compound in a widely accepted arthritis model. By blocking the CXCR2 receptor, this compound represents a targeted therapeutic strategy to inhibit neutrophil-mediated inflammation in rheumatoid arthritis. A thorough evaluation using clinical, biochemical, and histological endpoints is crucial for determining its potential as a novel disease-modifying anti-rheumatic drug.
References
Troubleshooting & Optimization
Technical Support Center: Elubrixin Tosylate Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of Elubrixin tosylate.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the handling and formulation of this compound.
Issue 1: Poor Dissolution or Precipitation of this compound in Aqueous Media
-
Question: My this compound is not dissolving completely in my aqueous buffer, or it is precipitating out of solution. What can I do?
-
Answer: Elubrixin is a poorly water-soluble compound, and while the tosylate salt form enhances its aqueous solubility and stability, challenges can still arise.[1] Here are several strategies to improve dissolution:
-
Co-solvents: The use of co-solvents is a common and effective technique to increase the solubility of poorly soluble drugs.[2] For this compound, a mixture of DMSO, PEG300, and Tween-80 in saline has been shown to be effective. A specific protocol involves preparing a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween-80, and saline.[2]
-
Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drug molecules, increasing their apparent water solubility. A formulation using 10% DMSO in a solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline has been successfully used to dissolve this compound.[2]
-
Sonication and Heating: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2] However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Issue 2: Chemical Instability and Degradation of this compound in Solution
-
Question: I am concerned about the stability of my this compound stock solution and experimental samples. How can I minimize degradation?
-
Answer: To ensure the integrity of your experimental results, proper storage and handling of this compound solutions are crucial.
-
Storage Conditions: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Light Protection: Although specific photostability data for this compound is limited, it is a general good practice to protect solutions of organic compounds from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
-
pH Considerations: The stability of a drug can be significantly influenced by the pH of the solution. Extremes in pH (highly acidic or basic conditions) can catalyze hydrolysis or other degradation reactions. It is advisable to prepare solutions in buffers with a pH that is known to be optimal for the stability of similar compounds, if specific data for this compound is unavailable.
-
Avoid Reactive Excipients: When formulating, be mindful of potential interactions between this compound and excipients. For instance, reducing sugars can react with amine groups if present in the drug molecule.
-
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the purpose of using the tosylate salt of Elubrixin?
-
A1: The tosylate salt form of Elubrixin is utilized to improve its water solubility and stability compared to the free base form. This is a common strategy in drug development for poorly soluble compounds.
-
-
Q2: What are some recommended solvent systems for dissolving this compound for in vitro studies?
-
A2: Two protocols have been reported to achieve a concentration of at least 2.08 mg/mL:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO in a solution of 90% (20% SBE-β-CD in Saline).
-
-
-
Q3: How can I determine the solubility of this compound in my specific buffer system?
-
A3: A common method is the shake-flask method. An excess amount of this compound is added to your buffer, and the suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
Stability
-
Q4: What are the typical storage conditions for this compound powder?
-
A4: The solid powder should be stored at -20°C for long-term storage (up to three years).
-
-
Q5: How can I assess the stability of this compound in my formulation?
-
A5: A stability-indicating analytical method, typically HPLC, should be used. This method should be able to separate the intact drug from any potential degradation products. Samples of your formulation are stored under various conditions (e.g., different temperatures, humidity levels, and light exposure), and the concentration of this compound is monitored over time.
-
-
Q6: What are the likely degradation pathways for a molecule like this compound?
-
A6: While specific degradation pathways for this compound are not publicly documented, molecules with similar functional groups may undergo hydrolysis (especially of the urea linkage under acidic or basic conditions), oxidation, and photolysis. Forced degradation studies under stress conditions (acid, base, peroxide, light, heat) are necessary to identify the specific degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 3.27 | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 3.27 | Clear Solution |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Co-solvents
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, prepare the co-solvent vehicle by mixing PEG300, Tween-80, and Saline in the desired ratio (e.g., for a final concentration of 40% PEG300, 5% Tween-80, and 45% Saline).
-
Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to achieve the final desired concentration of this compound (e.g., for a 10-fold dilution to 2.08 mg/mL, add 1 part DMSO stock to 9 parts co-solvent vehicle).
-
Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be applied.
Protocol 2: Preparation of this compound Solution using Cyclodextrin
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution to achieve the desired final concentration (e.g., for a 10-fold dilution to 2.08 mg/mL, add 1 part DMSO stock to 9 parts of the 20% SBE-β-CD solution).
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: General Procedure for Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, subject a solution to thermal stress.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV or fluorescent light) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method to identify and quantify any degradation products.
Mandatory Visualizations
References
Technical Support Center: Optimizing Elubrixin Tosylate Concentration for In Vivo Studies
Welcome to the technical support center for Elubrixin tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vivo studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] Its primary mechanism of action is to block the binding of CXCR2 ligands, such as interleukin-8 (IL-8), thereby inhibiting the recruitment and activation of neutrophils, which are key mediators of inflammation.[1] By preventing neutrophil chemotaxis to sites of inflammation, this compound can be a valuable tool for studying inflammatory processes in various disease models. The tosylate salt form of Elubrixin is often used due to its enhanced water solubility and stability compared to the free base.[1]
Q2: What is a good starting dose for this compound in a rodent model of inflammation?
For another CXCR2 antagonist, Danirixin, oral doses of 1.4 mg/kg and 16 mg/kg have been shown to be effective in rat models of lung inflammation. This provides a reasonable starting point for dose-ranging studies with this compound in rats. A suggested approach is to start with a dose in the low mg/kg range (e.g., 1-5 mg/kg) and escalate to higher doses (e.g., 10-50 mg/kg) to establish a dose-response relationship for your specific model.
Q3: How should I prepare this compound for oral administration in my in vivo study?
This compound is orally active. For administration to animals, it is crucial to have a well-formulated solution or suspension. Due to its limited water solubility, a common approach is to use a vehicle containing a mixture of solvents. A recommended formulation for achieving a clear solution is a combination of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Alternatively, a formulation with a cyclodextrin can be used:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
It is essential to ensure the compound is fully dissolved before administration. Sonication may be used to aid dissolution. Always prepare fresh formulations for each experiment to ensure stability and consistency.
Q4: What are some common animal models where this compound could be effective?
Given its mechanism of action in targeting neutrophil-driven inflammation, this compound is expected to be effective in a variety of preclinical models of inflammatory diseases. Preclinical studies have indicated its activity in rodent models of airway inflammation induced by endotoxin and ozone. Other potential models include:
-
Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS): Models induced by lipopolysaccharide (LPS) or bleomycin.
-
Arthritis: Collagen-induced arthritis (CIA) in rats or mice.
-
Inflammatory Bowel Disease (IBD): DSS-induced colitis models.
-
Dermal Inflammation: Models of contact hypersensitivity or psoriasis.
The choice of model will depend on the specific research question and the inflammatory pathways being investigated.
Troubleshooting Guide
Problem 1: I am not observing a significant therapeutic effect with this compound in my animal model.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose may be too low to achieve a therapeutic concentration at the site of inflammation. Perform a dose-response study by testing a range of doses (e.g., 1, 5, 10, 25 mg/kg) to determine the optimal concentration for your specific model and species. |
| Poor Bioavailability | The formulation may not be optimal, leading to poor absorption after oral administration. Ensure the compound is fully solubilized in the vehicle. Consider evaluating the pharmacokinetic profile of this compound in your animal model to determine its plasma concentration and half-life. |
| Timing of Administration | The timing of drug administration relative to the inflammatory insult is critical. For prophylactic studies, administer this compound before inducing inflammation. For therapeutic studies, administer the compound after the onset of disease. The optimal timing will need to be determined empirically for your model. |
| Model-Specific Factors | The inflammatory process in your specific model may not be primarily driven by CXCR2-mediated neutrophil recruitment. Confirm the role of neutrophils and CXCR2 in your model through histological analysis or by measuring relevant chemokines. |
Problem 2: I am observing unexpected side effects or toxicity in my animals.
| Possible Cause | Troubleshooting Step |
| High Dose | The administered dose may be in the toxic range for the animal species. Reduce the dose and carefully observe the animals for any signs of adverse effects. Human clinical trials with single doses up to 1100 mg and repeated daily doses of 50 mg have shown this compound to be generally well-tolerated. However, species-specific toxicity can occur. |
| Vehicle Toxicity | The vehicle used for formulation could be causing adverse effects. Administer a vehicle-only control group to assess any background toxicity. If the vehicle is suspected to be the issue, consider alternative formulations. |
| Off-Target Effects | While this compound is a selective CXCR2 antagonist, high concentrations could potentially lead to off-target effects. If toxicity is observed at doses that are not providing a therapeutic benefit, it may be necessary to reconsider the suitability of this compound for your specific application. |
Data Presentation
Table 1: Summary of this compound (SB-656933) Dosing and Efficacy in Human Studies
| Study Population | Dose Range | Route of Administration | Key Findings | Reference |
| Healthy Volunteers | 2 - 1100 mg (single dose) | Oral | Dose-dependent inhibition of CXCL1-induced CD11b expression on neutrophils. 50 mg and 150 mg doses significantly reduced ozone-induced airway neutrophils by 55% and 74%, respectively. | |
| Cystic Fibrosis Patients | 20 mg and 50 mg (daily for 28 days) | Oral | Generally well-tolerated. The 50 mg dose showed trends for improvement in sputum inflammatory biomarkers. |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration of this compound in Rodents
-
Preparation of Formulation:
-
Prepare the this compound formulation as described in FAQ 3. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need a 1 mg/mL solution.
-
Ensure the solution is clear and homogenous. Gentle warming or sonication can be used to aid dissolution. Allow the solution to return to room temperature before administration.
-
-
Animal Handling:
-
Gently restrain the animal. For mice, scruffing the back of the neck is a common technique. For rats, a towel wrap can be effective.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the needle and return the animal to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting neutrophil-mediated inflammation.
Caption: General workflow for optimizing this compound concentration in an in vivo study.
References
Overcoming resistance to Elubrixin tosylate in cell lines
Welcome to the technical support center for Elubrixin tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their in vitro experiments with this potent CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] As a competitive and reversible antagonist, it also targets the IL-8 receptor.[1] Its primary mechanism involves blocking the binding of endogenous chemokine ligands, such as IL-8 (CXCL8), to CXCR2. This inhibition prevents the activation of downstream signaling pathways that are crucial for neutrophil recruitment and activation at sites of inflammation.[2][3] this compound has been shown to inhibit neutrophil CD11b upregulation and shape change, with IC50 values of 260.7 nM and 310.5 nM, respectively.[1] The tosylate salt form of Elubrixin generally offers enhanced water solubility and stability compared to the free base.
Q2: I'm observing a decreased response to this compound in my cell line after repeated treatments. What could be the cause?
A diminished response to this compound after prolonged or repeated exposure may be indicative of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented in the literature, a phenomenon known as "antagonist tolerance" has been observed with other G-protein coupled receptor (GPCR) antagonists. This progressive reduction in drug efficacy could be due to several factors at the cellular level.
Q3: What are the potential molecular mechanisms behind this observed resistance or "antagonist tolerance"?
Based on studies of other GPCR and chemokine receptor antagonists, several mechanisms could be contributing to the reduced efficacy of this compound in your cell line:
-
Upregulation of CXCR2 Expression: Prolonged blockade of a receptor can sometimes lead to a compensatory increase in the total and cell surface expression of that receptor. This would require higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance to a targeted therapy by activating alternative signaling pathways that bypass the inhibited receptor. In the context of CXCR2, pathways such as the transforming growth factor-beta (TGF-β), mitogen-activated protein kinase (MAPK/ERK), and phosphoinositide 3-kinase (PI3K/Akt) signaling cascades have been implicated in promoting cell survival and proliferation, potentially compensating for the blockade of CXCR2.
-
Receptor Oligomerization: Chemokine receptors can form homodimers or heterodimers (oligomers). Changes in the oligomerization state of CXCR2 could potentially alter its affinity for antagonists or its signaling properties, contributing to reduced drug efficacy.
-
Mutations in the CXCR2 Gene: While less common for antagonists compared to agonists, acquired mutations in the CXCR2 gene could potentially alter the binding site of this compound, thereby reducing its inhibitory activity.
Troubleshooting Guides
Problem: My cell line is showing reduced sensitivity to this compound, as indicated by a rightward shift in the dose-response curve.
This is a classic sign of developing resistance. Here is a step-by-step guide to investigate and potentially overcome this issue.
Step 1: Confirm and Quantify the Resistance
The first step is to meticulously quantify the change in sensitivity.
Experimental Protocol: Determining IC50 Values using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your parental (sensitive) and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Drug Titration: Prepare a serial dilution of this compound. A common range to test would be from 1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death if applicable.
-
Incubation: Incubate the plates for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period as per the manufacturer's instructions. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for both the sensitive and resistant cell lines.
Data Presentation: Comparison of IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | e.g., 250 | 1x |
| Resistant Sub-line | e.g., 2500 | 10x |
Use this table to record your experimentally determined values.
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmed resistance, the following experiments can help elucidate the underlying mechanism.
A. Assess CXCR2 Expression Levels
Experimental Protocol: Western Blotting for Total CXCR2
-
Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CXCR2 overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensity for CXCR2 and normalize it to a loading control (e.g., GAPDH or β-actin). Compare the normalized CXCR2 levels between the parental and resistant cells.
B. Analyze Activation of Bypass Signaling Pathways
Experimental Protocol: Western Blotting for Key Signaling Proteins
Follow the western blotting protocol as described above, but use primary antibodies to probe for the phosphorylated (active) and total forms of key proteins in potential bypass pathways, such as:
-
p-ERK / Total ERK
-
p-Akt / Total Akt
-
p-STAT3 / Total STAT3
-
Smad2/3 (as an indicator of TGF-β pathway activation)
Compare the basal activation levels of these pathways in the parental and resistant cell lines, both in the presence and absence of this compound.
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to re-sensitize your cells to this compound.
Strategy 1: Combination Therapy to Target Bypass Pathways
If you observe the upregulation of a specific bypass pathway in your resistant cells, consider a combination therapy approach.
-
If ERK pathway is activated: Combine this compound with a MEK inhibitor (e.g., Trametinib).
-
If PI3K/Akt pathway is activated: Combine this compound with a PI3K inhibitor (e.g., Idelalisib) or an Akt inhibitor (e.g., Capivasertib).
Experimental Protocol: Synergy Analysis using Combination Index (CI)
-
Drug Combination Matrix: Create a matrix of concentrations for this compound and the second inhibitor.
-
Cell Treatment and Viability Assay: Treat the resistant cells with the single agents and their combinations for the desired duration and perform a cell viability assay as described in Step 1.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Strategy 2: Targeting Receptor Oligomerization
While specific inhibitors of CXCR2 oligomerization are not commercially available, this remains a theoretical avenue for overcoming resistance.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound blocks CXCR2, but resistance can arise from bypass pathways or receptor upregulation.
Experimental Workflow for Investigating Resistance
Caption: A workflow for identifying and addressing this compound resistance in cell lines.
References
Elubrixin tosylate stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of elubrixin tosylate in various experimental conditions. The following information is intended to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing stock solutions and buffers for this compound?
A1: Based on typical stability profiles of small molecule antagonists, this compound is expected to exhibit maximal stability in the slightly acidic to neutral pH range. For general experimental use, buffers in the pH range of 4.0 to 6.0 are recommended to minimize hydrolysis.
Q2: How should I store my this compound stock solutions?
A2: Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), solutions can be kept at 2-8°C. It is advisable to prepare fresh working solutions from frozen stock for each experiment to ensure potency.
Q3: I am observing unexpected degradation of this compound in my assay. What are the common causes?
A3: Unexpected degradation can be attributed to several factors:
-
pH extremes: Both highly acidic and alkaline conditions can catalyze the hydrolysis of this compound.
-
Oxidative stress: The presence of oxidizing agents in the buffer or exposure to air and light can lead to degradation.
-
Photodegradation: Exposure to UV or high-intensity visible light can cause degradation. It is recommended to work with this compound in amber vials or under low-light conditions.
-
Incompatible buffer components: Certain buffer species may react with the compound. It is advisable to use common buffers such as phosphate, citrate, or acetate.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact drug from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH or column interactions. | Adjust the pH of the mobile phase. Screen different HPLC columns (e.g., C18, phenyl-hexyl). |
| Low recovery of this compound from the sample matrix. | Adsorption to container surfaces or precipitation. | Use silanized glassware or low-adsorption plasticware. Ensure the compound is fully dissolved in the chosen solvent. |
| Appearance of unknown peaks in the chromatogram. | Degradation of the compound or impurities in the reagents. | Conduct a forced degradation study to identify potential degradation products. Use high-purity solvents and reagents. |
| Inconsistent results between experiments. | Variability in sample preparation or storage conditions. | Standardize protocols for solution preparation, storage, and handling. Use freshly prepared solutions for each experiment. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in different buffer solutions at various temperatures. This data is illustrative and should be confirmed by internal experiments.
Table 1: Stability of this compound in Various Buffers at 25°C over 72 hours
| Buffer (50 mM) | pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| Acetate | 4.0 | 99.5 | 98.9 | 98.2 |
| Acetate | 5.0 | 99.8 | 99.5 | 99.1 |
| Phosphate | 6.0 | 99.7 | 99.3 | 98.8 |
| Phosphate | 7.0 | 98.5 | 97.1 | 95.8 |
| Borate | 8.0 | 95.2 | 90.8 | 86.5 |
| Borate | 9.0 | 91.3 | 83.4 | 75.9 |
Table 2: Effect of Temperature on the Stability of this compound in 50 mM Phosphate Buffer (pH 6.0)
| Temperature | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4°C | >99.9 | >99.9 | >99.9 |
| 25°C | 99.7 | 99.3 | 98.8 |
| 40°C | 97.2 | 94.5 | 91.9 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC method for assessing the stability of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the desired buffer.
-
Incubate the samples under the desired conditions (e.g., temperature, light exposure).
-
At each time point, withdraw an aliquot and inject it into the HPLC system.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
Analyze the samples by HPLC at specified time points.
4. Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solution to a light source that provides both UV and visible light (e.g., Xenon lamp) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at specified time points.
Visualizations
Technical Support Center: Mitigating Elubrixin Tosylate Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential toxicity of Elubrixin tosylate in primary cell cultures. The information is presented in a question-and-answer format within our troubleshooting guides and FAQs to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the tosylate salt form of Elubrixin (also known as SB-656933), which is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] Its primary mechanism of action is to block the binding of inflammatory chemokines, such as interleukin-8 (IL-8), to CXCR2. This inhibition prevents the activation and recruitment of neutrophils and other immune cells to sites of inflammation.[1] The tosylate salt form is often used to improve the solubility and stability of the compound.[1]
Q2: What are the typical signs of this compound toxicity in primary cell cultures?
Signs of toxicity for a small molecule like this compound in primary cell cultures can manifest in several ways, including:
-
Decreased cell viability and proliferation: A noticeable reduction in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, detached from the culture surface, or show signs of blebbing.[2]
-
Increased apoptosis or necrosis: An increase in programmed cell death or uncontrolled cell death.[2]
-
Altered metabolic activity: Changes in mitochondrial function or overall metabolic rate.
-
Changes in expression of stress-related genes or proteins: Upregulation of markers associated with cellular stress.
Q3: Which primary cell types are potentially sensitive to this compound?
While this compound is designed to target CXCR2, which is highly expressed on neutrophils, other cell types can also express this receptor and may be affected. Primary cells to consider for sensitivity testing include:
-
Primary Hepatocytes: Studies on other CXCR2 antagonists have shown that high concentrations of CXCR2 ligands can induce cell death in hepatocytes.
-
Primary Endothelial Cells: Endothelial cells are known to express various chemokine receptors and are responsive to inflammatory mediators.
-
Other Immune Cells: Monocytes and certain lymphocyte populations can also express CXCR2.
Q4: What are the initial steps to take if I observe high levels of toxicity?
If you observe significant toxicity, a systematic approach is recommended:
-
Confirm Compound Purity: Impurities from synthesis can contribute to cytotoxicity.
-
Perform a Dose-Response Curve: This will help determine the half-maximal inhibitory concentration (IC50) for toxicity and identify a potential therapeutic window.
-
Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines.
-
Consider Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to chemical compounds.
Troubleshooting Guides
This guide addresses common issues encountered when using this compound in primary cell cultures and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | 1. Incorrect solvent or high solvent concentration: Solvents like DMSO can be toxic to primary cells at high concentrations. 2. Suboptimal cell culture conditions: Poor quality media, improper pH, or temperature can increase cell sensitivity. 3. High cell type sensitivity: Some primary cell types may be inherently more sensitive to CXCR2 inhibition. | 1. Solvent Optimization: Ensure the final solvent concentration (e.g., DMSO) is minimal (typically ≤ 0.1%) and include a solvent-only control in your experiments. 2. Optimize Culture Conditions: Use the recommended medium for your specific primary cell type and ensure all culture parameters are optimal. 3. Literature Review: Check for published data on the sensitivity of your specific primary cell type to CXCR2 inhibitors. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Primary cells can change their characteristics with increasing passage numbers. 2. Inconsistent drug preparation: Errors in serial dilutions can lead to variability in the final drug concentration. 3. Variable incubation times: The duration of exposure can significantly impact its effects. | 1. Standardize Cell Culture Practices: Use cells with a low and consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Standardize Incubation Times: Use a consistent incubation time for all experiments unless it is the variable being tested. |
| This compound is not showing the expected biological effect. | 1. Compound Degradation: Improper storage may lead to loss of activity. 2. Solubility Issues: The compound may not be fully dissolved in the culture medium. 3. Low Receptor Expression: The primary cells being used may not express sufficient levels of CXCR2. | 1. Proper Storage: Store the compound as recommended by the manufacturer, protected from light and moisture. 2. Check Solubility: Visually inspect your stock solution and the final concentration in your media for any precipitation. 3. Confirm Receptor Expression: Use techniques like flow cytometry or qPCR to confirm CXCR2 expression on your primary cells. |
Quantitative Data Summary
The following table summarizes the known biological activity of Elubrixin. Researchers should generate their own cytotoxicity data for their specific primary cell type and experimental conditions.
Table 1: Biological Activity of Elubrixin
| Parameter | Cell Type | IC50 Value | Reference |
| Neutrophil CD11b Upregulation | Human Neutrophils | 260.7 nM | |
| Neutrophil Shape Change | Human Neutrophils | 310.5 nM |
Table 2: Example Cytotoxicity Data Presentation (Hypothetical)
| Cell Type | Assay | Time Point | IC50 (Cytotoxicity) |
| Primary Human Hepatocytes | MTT Assay | 48 hours | User-determined value |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 24 hours | User-determined value |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of this compound that inhibits 50% of cell viability (IC50).
-
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture media. A common approach is to use a 10-point serial dilution. Include vehicle (solvent) and untreated controls.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50.
-
Protocol 2: Time-Course Viability Assay
This protocol helps to determine the minimum exposure time required for this compound to exert its biological effect, thereby minimizing cumulative toxicity.
-
Materials: Same as Protocol 1.
-
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound that is known to be effective but may have some long-term toxicity (e.g., around the IC50 for the target inhibition, but below the cytotoxic IC50).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Assess Cell Viability: At each time point, perform a cell viability assay (e.g., MTT).
-
Data Analysis: Plot cell viability against time to determine the optimal exposure duration.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Controlling for Elubrixin Tosylate Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving Elubrixin tosylate.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A1: A vehicle control is a formulation containing all the components of the drug formulation except for the active pharmaceutical ingredient (API), in this case, this compound. It is administered to a control group of subjects in the same manner and volume as the drug formulation is administered to the experimental group.[1][2] The vehicle control group is essential for distinguishing the pharmacological effects of this compound from any biological effects caused by the solvents and excipients used to dissolve and administer the drug.[3]
Q2: What are the recommended vehicle formulations for this compound?
A2: this compound is poorly soluble in aqueous solutions. Common vehicle formulations for preclinical studies involve a combination of solvents to achieve the desired concentration and stability. Based on available data, two common protocols are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)[4]
The choice of vehicle will depend on the specific experimental design, route of administration, and the required concentration of this compound.
Q3: Can the vehicle itself have biological effects?
A3: Yes, the components of the vehicle can have their own biological effects, which can confound experimental results if not properly controlled for. For instance, DMSO has been shown to have anti-inflammatory and analgesic properties. Tween-80 can affect cell membrane permeability and the function of transporters like P-glycoprotein. Therefore, a vehicle-only control group is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the vehicle used for this compound administration.
| Observed Issue | Potential Cause (Vehicle-Related) | Troubleshooting Steps & Recommendations |
| Unexpected anti-inflammatory or analgesic effects in the control group. | The vehicle contains DMSO, which has known anti-inflammatory and analgesic properties. | 1. Strict Vehicle Control: Ensure a dedicated vehicle control group is included in your experimental design.2. Dose-Response: If possible, test different concentrations of DMSO in the vehicle to determine a threshold for its effects.3. Alternative Vehicle: Consider the SBE-β-CD-based vehicle, which may have a more inert profile. |
| Variability in drug efficacy or unexpected toxicity. | Tween-80 in the vehicle can inhibit P-glycoprotein, potentially altering the absorption and bioavailability of this compound. High concentrations of some vehicle components could also lead to local irritation or toxicity. | 1. Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies with the chosen vehicle to understand how it affects this compound's absorption and distribution.2. Local Administration Site Examination: For injection studies, carefully examine the administration site for signs of irritation or inflammation in the vehicle control group.3. Optimize Vehicle Concentration: Use the lowest effective concentration of each vehicle component. |
| In vitro results not translating to in vivo studies. | The vehicle components can have different effects in a complex biological system compared to a cell culture environment. For example, PEG300 is generally considered inert but can affect drug permeability. | 1. In vitro Vehicle Control: Include a vehicle control in your in vitro experiments to identify any direct cellular effects of the vehicle.2. Stepwise In vivo Characterization: Before efficacy studies, perform tolerability and pharmacokinetic studies of the vehicle and the drug in the chosen animal model. |
Experimental Protocols & Methodologies
Recommended Vehicle Preparation Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
-
To prepare a 1 mL working solution, start with the required amount of this compound for the desired final concentration.
-
Add 100 µL of DMSO to dissolve the this compound.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
For the vehicle control, follow the same procedure without adding this compound.
Protocol 2: DMSO/SBE-β-CD/Saline Vehicle
-
To prepare a 1 mL working solution, dissolve the required amount of this compound in 100 µL of DMSO.
-
In a separate tube, prepare a 20% SBE-β-CD solution in saline.
-
Add 900 µL of the 20% SBE-β-CD solution to the DMSO/Elubrixin tosylate mixture.
-
Mix thoroughly until the solution is clear.
-
For the vehicle control, mix 100 µL of DMSO with 900 µL of the 20% SBE-β-CD solution in saline.
Visualizations
Experimental Workflow for Vehicle Control
Caption: Experimental workflow for proper vehicle control in this compound studies.
Potential Vehicle Interference with a Signaling Pathway
Caption: Diagram showing how a vehicle component (DMSO) could potentially interfere with a signaling pathway, confounding the effects of the drug.
References
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elubrixin Tosylate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Elubrixin tosylate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is the tosylate salt form of Elubrixin (also known as SB-656933). It is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] By binding to CXCR2, Elubrixin blocks the downstream signaling typically initiated by chemokine ligands such as IL-8 (CXCL8), thereby inhibiting neutrophil activation and migration.[2][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will depend on the specific cell type and assay. However, a good starting point is to perform a dose-response experiment. Based on its known IC50 values for inhibiting neutrophil CD11b upregulation (260.7 nM) and shape change (310.5 nM), a concentration range of 1 nM to 10 µM is often a reasonable starting point for in vitro studies.[1]
Q3: How does the incubation time with this compound affect experimental outcomes?
A3: Incubation time is a critical parameter that can significantly influence the observed effects of this compound. Shorter incubation times may be sufficient to observe inhibition of rapid signaling events like calcium mobilization, while longer incubation times are necessary for assays that measure downstream effects such as cell migration or gene expression. It is crucial to empirically determine the optimal incubation time for each specific cell line and assay.
Q4: Can this compound be used to inhibit migration of cells other than neutrophils?
A4: While this compound's primary application is in the study of neutrophil function, it can be used to investigate any cell type that expresses CXCR2 and relies on CXCR2 signaling for migration. This may include certain cancer cells or other immune cell populations. It is essential to first confirm CXCR2 expression on your cells of interest.
Troubleshooting Guides
Issue 1: High variability in replicate data for cell migration assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating to achieve uniform cell numbers across wells. |
| Edge Effects in Microplates | To minimize evaporation from outer wells, fill the perimeter wells with sterile water or media without cells. Use lids designed to reduce evaporation.[4] |
| Inconsistent Incubation Conditions | Standardize all incubation times and temperatures. Ensure consistent CO2 levels in the incubator. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range, as receptor expression can change with passage. |
Issue 2: No or weak inhibition of chemokine-induced cell migration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type. |
| Insufficient Pre-incubation Time | Pre-incubating the cells with this compound before adding the chemokine is often necessary. A pre-incubation time of 30-60 minutes at 37°C is a good starting point. |
| Inactive Chemokine Ligand | Aliquot the chemokine upon receipt and avoid repeated freeze-thaw cycles. Test a fresh vial of the chemokine to ensure its activity. |
| Low CXCR2 Expression on Cells | Confirm CXCR2 expression on your cells using techniques like flow cytometry or western blotting. |
| Incorrect Incubation Time for Migration | The optimal migration time can vary between cell types. A time-course experiment (e.g., 1, 2, 4, and 6 hours) is recommended to determine the peak migration window. |
Issue 3: High background signal in a reporter gene or calcium mobilization assay.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration that shows a specific effect on your pathway of interest without causing general cellular stress. |
| Compound Interference with Assay Reagents | To check for direct interference, run a control with the assay reagents and this compound in the absence of cells. |
| Poor Dye Loading (Calcium Assays) | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4) and ensure cells are incubated with the dye for the recommended time and temperature. |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal CXCR2 activity. Ensure you have a proper negative control (untreated cells) to determine the baseline signal. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for a Neutrophil Chemotaxis Assay
This protocol provides a framework for determining the optimal pre-incubation and migration times for this compound in a neutrophil chemotaxis assay using a Boyden chamber (Transwell®).
1. Cell Preparation:
-
Isolate human neutrophils from whole blood using a suitable method (e.g., Ficoll-Paque gradient followed by dextran sedimentation).
-
Resuspend the purified neutrophils in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
2. Pre-incubation Time-Course:
-
Aliquot the neutrophil suspension into separate tubes.
-
Add this compound at a fixed concentration (e.g., 1 µM) to each tube.
-
Incubate the tubes for different durations (e.g., 15, 30, 60, and 120 minutes) at 37°C.
-
Include a vehicle control (e.g., DMSO) for the longest incubation time.
3. Chemotaxis Assay:
-
Prepare the chemoattractant solution (e.g., 10 nM IL-8) in serum-free RPMI 1640 medium and add it to the lower wells of the Transwell® plate.
-
Add serum-free medium without the chemoattractant to the negative control wells.
-
After the respective pre-incubation times, add the treated neutrophil suspension to the upper chamber of the Transwell® inserts.
4. Migration Time-Course:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At different time points (e.g., 60, 90, and 120 minutes), stop the assay.
5. Quantification of Migration:
-
Carefully remove the inserts and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay like CellTiter-Glo®.
6. Data Analysis:
-
For each pre-incubation and migration time combination, calculate the percentage of inhibition compared to the vehicle control.
-
The optimal pre-incubation time will be the shortest duration that achieves maximal inhibition.
-
The optimal migration time will be the duration that provides the largest window between the positive (chemokine only) and negative (medium only) controls.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on chemokine-induced calcium mobilization.
1. Cell Preparation:
-
Plate CXCR2-expressing cells (e.g., HEK293-CXCR2) in a 96-well black-walled, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
3. Compound Incubation:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
4. Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add a pre-determined concentration of the CXCR2 agonist (e.g., IL-8) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
5. Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound to determine the IC50 value for the inhibition of calcium mobilization.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound in Common Cell Assays
| Assay Type | Pre-incubation with Elubrixin | Assay Duration | Endpoint |
| Calcium Mobilization | 15 - 30 minutes | 1 - 5 minutes | Rapid change in intracellular calcium |
| Chemotaxis/Cell Migration | 30 - 60 minutes | 1 - 4 hours | Number of migrated cells |
| Reporter Gene Assay | 1 - 4 hours | 6 - 24 hours | Reporter protein expression |
| Protein Phosphorylation (e.g., pERK) | 30 - 60 minutes | 5 - 30 minutes | Phosphorylated protein levels |
Note: These are suggested starting points. Optimal times should be determined empirically for each experimental system.
Table 2: IC50 Values for Elubrixin in Neutrophil Function Assays
| Assay | Cell Type | IC50 (nM) |
| CD11b Upregulation | Human Neutrophils | 260.7 |
| Shape Change | Human Neutrophils | 310.5 |
Data sourced from MedchemExpress.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Preventing degradation of Elubrixin tosylate during storage
Welcome to the technical support center for Elubrixin tosylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing direct solutions to common problems.
Issue 1: Inconsistent or Poor Results in Bioassays
Question: My experimental results using a stored batch of this compound are showing lower-than-expected potency or high variability. Could this be a storage issue?
Answer: Yes, improper storage can lead to the degradation of this compound, affecting its biological activity. Here’s how to troubleshoot:
-
Verify Storage Conditions: Confirm that the compound (both solid and solutions) has been stored according to the recommended conditions. The tosylate salt form is chosen for its enhanced stability, but adherence to proper storage is still critical.[1]
-
Assess Purity: The most reliable step is to re-assess the purity of your stored sample using an analytical technique like High-Performance Liquid Chromatography (HPLC). Compare the purity data against the Certificate of Analysis (CoA) provided with the batch. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Use a Fresh Sample: If possible, compare the performance of the stored sample against a freshly prepared solution from a new or properly stored solid sample. This can help isolate the issue to the stored compound.
-
Review Solution Preparation: Stock solutions of this compound are typically prepared in solvents like DMSO. For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[2][3] If solutions are stored, they should be kept at -20°C for no longer than one month or at -80°C for up to six months, sealed to protect from moisture.[2]
Issue 2: Physical Changes Observed in the Solid Compound
Question: The this compound powder in my vial appears clumpy, discolored, or has a different texture than when it was received. What should I do?
Answer: Physical changes are often a primary indicator of chemical degradation or moisture absorption. Tosylate salts are generally selected for their stability and low hygroscopicity, but no compound is entirely immune to environmental factors.[4]
-
Do Not Use: If you observe significant changes in the physical appearance of the powder, it is strongly recommended not to use it for critical experiments. These changes can indicate moisture uptake, which can accelerate hydrolytic degradation, or other chemical transformations.
-
Quarantine the Batch: Isolate the affected vial to prevent accidental use and contact technical support for a potential replacement or further analysis.
-
Root Cause Analysis: Review the storage environment. Was the container properly sealed? Was it exposed to high humidity or temperature fluctuations? Ensure your storage area, such as a desiccator or a controlled freezer, is functioning correctly. Proper storage is crucial for maintaining API stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored under controlled conditions to protect it from heat, light, and moisture.
| Parameter | Condition | Rationale |
| Temperature | 4°C (Powder) | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation. |
| Light | Amber Vial / Dark | Protects against photolytic degradation. |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents moisture absorption, which can lead to hydrolysis. |
Note: This is a general recommendation based on best practices for pharmaceutical compounds. Always refer to the supplier's specific instructions on the Certificate of Analysis.
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound in solution depends on the solvent and storage temperature.
| Solvent | Storage Temperature | Maximum Recommended Storage Period |
| DMSO | -20°C | 1 Month |
| DMSO | -80°C | 6 Months |
Solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. For in vivo studies, freshly prepared solutions are always recommended.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a substituted urea), the primary risks include hydrolysis and oxidation. The tosylate salt form generally enhances stability compared to the free base.
-
Hydrolysis: The urea linkage in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions, or when exposed to moisture. This would cleave the molecule, rendering it inactive.
-
Oxidation: Certain functional groups on the aromatic rings could be susceptible to oxidation, particularly if exposed to air and light over extended periods.
Caption: Potential degradation pathways for this compound.
Q4: How can I check the purity of my stored this compound?
A4: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique can separate the parent compound from potential impurities and degradation products. See the "Experimental Protocols" section for a detailed methodology.
Experimental Protocols
Protocol: Purity Assessment by RP-HPLC
This protocol provides a standard methodology for assessing the purity of this compound.
Objective: To determine the purity of an this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample with the mobile phase starting condition (e.g., 95:5 Water:ACN) to a final concentration of ~50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an empirically determined λmax)
-
Column Temperature: 30°C
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Area_Elubrixin_Peak / Total_Area_All_Peaks) * 100
-
Compare the result to the CoA specification. The appearance of new peaks not present in the reference chromatogram indicates degradation.
-
Caption: Experimental workflow for HPLC purity analysis.
Visual Troubleshooting Guide
Use this flowchart to diagnose and resolve stability issues with this compound.
Caption: Logical troubleshooting workflow for stability issues.
References
Validation & Comparative
A Comparative Guide to Elubrixin Tosylate and Other CXCR2 Antagonists
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a host of diseases characterized by acute and chronic inflammation. As a G-protein coupled receptor (GPCR) primarily expressed on neutrophils, CXCR2 plays a pivotal role in mediating their recruitment to sites of inflammation and tissue damage.[1][2] Its activation by ligands such as Interleukin-8 (IL-8/CXCL8) is implicated in the pathophysiology of inflammatory conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS), as well as in promoting tumor growth and metastasis in various cancers.[3][4]
This guide provides a detailed comparison of Elubrixin tosylate (SB-656933), an orally active CXCR2 antagonist, with other prominent CXCR2 inhibitors in development. We will delve into their mechanisms of action, comparative performance based on experimental data, and the methodologies used for their evaluation.
The CXCR2 Signaling Cascade
CXCR2 is a GPCR that couples to the inhibitory Gαi protein.[5] Upon binding of its chemokine ligands (e.g., CXCL8, GRO-α), the receptor undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C-β (PLC-β), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade, along with the activation of the PI3K/Akt and Ras/MAPK pathways, culminates in a range of cellular responses, most notably chemotaxis and neutrophil activation.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Elubrixin Tosylate: A Comparative Analysis in Preclinical Models of Inflammation and Pain
For Researchers, Scientists, and Drug Development Professionals
Elubrixin tosylate (SB-656933) is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2), a key mediator in the recruitment of neutrophils to sites of inflammation. This guide provides a comparative analysis of the anti-inflammatory and analgesic effects of this compound, cross-validated across different animal models, and benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Targeting Neutrophil-Driven Inflammation
This compound exerts its therapeutic effects by competitively and reversibly binding to CXCR2, thereby inhibiting the downstream signaling pathways activated by its ligands, such as CXCL1 and CXCL8 (IL-8). This blockade effectively disrupts the chemotactic gradient that drives neutrophil migration to inflamed tissues, a critical early event in the inflammatory cascade. By reducing neutrophil infiltration, this compound mitigates the release of pro-inflammatory mediators and reactive oxygen species, thus attenuating tissue damage and pain.
dot
Caption: Mechanism of action of this compound.
Comparative Efficacy in Animal Models
While specific preclinical data for this compound in widely used rodent models of inflammatory pain remains limited in the public domain, its potent anti-inflammatory activity has been demonstrated in a human model of ozone-induced airway inflammation.[1][2][3] This model is relevant as it is characterized by a significant influx of neutrophils into the airways, a process heavily dependent on the CXCR2 pathway.
To provide a comparative context, this guide presents data from established animal models of inflammation where the efficacy of other CXCR2 antagonists and standard NSAIDs has been evaluated.
Carrageenan-Induced Paw Edema
This acute inflammatory model is widely used to assess the efficacy of anti-inflammatory drugs. Edema is induced by a subplantar injection of carrageenan, leading to a biphasic inflammatory response.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Reference |
| Diclofenac | 1% gel (topical) | Topical | 5 hours | 12.1 - 33.2% | [4] |
| Indomethacin | 20 mg/kg | i.p. | 4 hours | Significant inhibition | [5] |
Note: Data for this compound in this model is not currently available in published literature.
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model mimics chronic inflammatory conditions like rheumatoid arthritis, characterized by persistent joint inflammation, cartilage destruction, and bone erosion.
Table 2: Comparative Efficacy in CFA-Induced Arthritis in Rodents
| Compound | Dose | Route of Administration | Animal Model | Key Findings | Reference |
| Luteolin | 20 mg/kg & 40 mg/kg | - | Rat | Reduced arthritic scores, suppressed pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17), and protected against joint destruction. | |
| Diclofenac Sodium | 5 mg/kg | - | Rat | Used as a positive control, showed anti-arthritic effects. |
Note: Data for this compound in this model is not currently available in published literature.
Human Ozone-Induced Airway Inflammation Model
A clinical study in healthy human subjects provides the most direct evidence of this compound's (SB-656933) in vivo activity.
Table 3: Efficacy of this compound (SB-656933) in Ozone-Induced Airway Inflammation
| Dose (single oral) | % Reduction in Sputum Neutrophils (relative to placebo) | % Reduction in Sputum Myeloperoxidase (relative to placebo) | Reference |
| 50 mg | 55% (95% CI 20%, 75%) | 32.8% (95% CI 9.2, 50.3) | |
| 150 mg | 74% (95% CI 55%, 85%) | 50.5% (95% CI 33.3, 63.3) |
These results demonstrate a clear dose-dependent effect of this compound on neutrophil recruitment to an inflamed site in humans.
Experimental Protocols
Detailed methodologies for the key animal models are provided below to facilitate the design and interpretation of comparative studies.
Carrageenan-Induced Paw Edema in Rats
dot
Caption: Workflow for Carrageenan-Induced Paw Edema.
-
Animals: Male Wistar rats (200 g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds (e.g., this compound, NSAIDs) or vehicle are administered, typically 30 minutes prior to carrageenan injection.
-
Induction of Edema: A subplantar injection of 100 µL of 1% carrageenan in sterile saline is administered into the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (0 hour) and at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference from the baseline measurement. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice
dot
Caption: Workflow for CFA-Induced Arthritis.
-
Animals: Male BALB/c mice are often used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1-0.2 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) at the base of the tail.
-
Disease Progression: The onset of arthritis, characterized by joint swelling and erythema, typically occurs between 12 to 14 days after injection.
-
Treatment Protocol: Treatment with test compounds can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs, e.g., from day 18 to 24).
-
Assessment of Arthritis: The severity of arthritis is assessed by:
-
Arthritic Score: A visual scoring system (e.g., 0-4 scale) based on the degree of erythema and swelling in the paws.
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage erosion, and bone resorption.
-
-
Biomarker Analysis: Blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers.
Conclusion
This compound, as a selective CXCR2 antagonist, represents a targeted approach to anti-inflammatory therapy by specifically inhibiting neutrophil migration. While direct comparative data in standard rodent models of inflammatory pain are needed to fully delineate its preclinical profile against NSAIDs, the available human data strongly supports its potent anti-inflammatory activity. The experimental protocols provided herein offer a framework for conducting such head-to-head comparisons, which will be crucial for positioning this compound within the landscape of inflammatory disease therapeutics.
References
- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Tale of Two Targets: Contrasting FAAH Inhibitors and the CXCR2 Antagonist Elubrixin Tosylate
An important clarification for researchers, scientists, and drug development professionals: Elubrixin tosylate is not a fatty acid amide hydrolase (FAAH) inhibitor. It is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Therefore, a direct head-to-head comparison with FAAH inhibitors, which act on the endocannabinoid system, is a comparison of two distinct pharmacological strategies.
This guide will provide a detailed overview of both FAAH inhibitors and this compound, presenting their mechanisms of action, available performance data, and relevant experimental protocols to aid in understanding their different therapeutic approaches.
Section 1: this compound - A CXCR2 Antagonist
This compound (SB-656933 tosylate) is an orally active, reversible, and competitive antagonist of the CXCR2 receptor, also known as the IL-8 receptor.[1][2] Its mechanism of action centers on blocking the signaling of pro-inflammatory chemokines, primarily interleukin-8 (IL-8), which play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation.[2] This makes Elubrixin a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease.
Performance Data
Published data on Elubrixin indicates its potency in inhibiting neutrophil functions. In in vitro assays, Elubrixin inhibits neutrophil CD11b upregulation with an IC50 of 260.7 nM and shape change with an IC50 of 310.5 nM.
Signaling Pathway of CXCR2 Antagonism by this compound
The following diagram illustrates the mechanism of action of this compound in blocking the inflammatory cascade mediated by CXCR2.
Section 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This amplification of the endogenous cannabinoid system has shown potential for treating a variety of conditions including pain, anxiety, and neuroinflammatory disorders. FAAH inhibitors can be broadly categorized into reversible and irreversible inhibitors.
Comparative Data of Selected FAAH Inhibitors
The development of FAAH inhibitors has been an area of intense research, yielding numerous compounds with varying potencies and selectivities. However, the field also faced a significant setback with the tragic clinical trial of BIA 10-2474, which was found to have off-target effects. This underscores the critical importance of selectivity in the development of safe and effective FAAH inhibitors.
| Compound | Type | Target | IC50 | Clinical Trial Status (if applicable) | Key Findings/Notes |
| PF-04457845 | Irreversible | FAAH | Potent (specific values vary by assay) | Phase 2 | Reduced cannabis withdrawal symptoms. Did not show efficacy for osteoarthritis pain. |
| BIA 10-2474 | Irreversible | FAAH (intended) | Potent FAAH inhibitor | Phase 1 (Terminated) | Caused severe neurological adverse events and one death due to off-target effects, including inhibition of other serine hydrolases. |
| URB597 | Irreversible | FAAH | Potent (specific values vary by assay) | Preclinical/Early Clinical | Widely used as a research tool to study the effects of FAAH inhibition. |
| OL-135 | Reversible | FAAH | Potent (Ki in low nM range) | Preclinical | A well-characterized reversible inhibitor used in preclinical studies. |
| AM4303 | Selective FAAH Inhibitor | FAAH | Human: 2 nM, Rat: 1.9 nM | Preclinical | A novel selective FAAH inhibitor. |
| AM4302 | Dual FAAH/MAGL Inhibitor | FAAH & MAGL | FAAH (Human): 60 nM, MAGL (Human): 41 nM | Preclinical | A dual inhibitor that also blocks monoacylglycerol lipase (MAGL), another key enzyme in endocannabinoid degradation. |
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the mechanism of action of FAAH inhibitors in enhancing endocannabinoid signaling.
References
Validating In Vitro Efficacy of Elubrixin Tosylate in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for Elubrixin tosylate (formerly SB-656933), a potent and selective CXCR2 antagonist. The data presented herein validates the in vitro inhibitory effects of this compound on neutrophil activation with its performance in a relevant in vivo model of inflammation. This document is intended to serve as a resource for researchers in the fields of inflammation, immunology, and drug development.
Data Presentation: In Vitro vs. In Vivo Efficacy of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, demonstrating the translation of its biochemical activity to a physiological response.
Table 1: In Vitro Activity of this compound (SB-656933)
| Parameter | Assay | Cell Type | Agonist | IC50 | Source |
| Neutrophil Activation | CD11b Upregulation | Human Neutrophils (in whole blood) | CXCL8 | 260.7 nM | [1][2] |
| Neutrophil Shape Change | Morphological Assessment | Human Neutrophils | CXCL8 | 310.5 nM | [1] |
Table 2: In Vivo / Ex Vivo Efficacy of this compound (SB-656933) in Humans
| Parameter | Model | Measurement | Dose | Result | Source |
| Neutrophil Activation (Ex Vivo) | Healthy Subjects | CXCL1-induced CD11b expression on peripheral blood neutrophils | 50 mg (single oral dose) | Significant Inhibition | [3] |
| Neutrophil Activation (Ex Vivo) | Healthy Subjects | CXCL1-induced CD11b expression on peripheral blood neutrophils | 400 mg (single oral dose) | 70% Maximum Inhibition | [3] |
| Airway Inflammation (In Vivo) | Ozone-Induced Airway Inflammation in Healthy Subjects | Sputum Neutrophil Count | 50 mg (single oral dose) | 55% Reduction vs. Placebo | |
| Airway Inflammation (In Vivo) | Ozone-Induced Airway Inflammation in Healthy Subjects | Sputum Neutrophil Count | 150 mg (single oral dose) | 74% Reduction vs. Placebo | |
| Airway Inflammation (In Vivo) | Ozone-Induced Airway Inflammation in Healthy Subjects | Sputum Myeloperoxidase | 50 mg (single oral dose) | 32.8% Reduction vs. Placebo | |
| Airway Inflammation (In Vivo) | Ozone-Induced Airway Inflammation in Healthy Subjects | Sputum Myeloperoxidase | 150 mg (single oral dose) | 50.5% Reduction vs. Placebo |
Table 3: Comparison with Other CXCR2 Antagonists (Data from separate studies)
| Compound | Model | Key Finding | Source |
| Navarixin | Ozone-induced airway neutrophilia in healthy volunteers | Blocked airway neutrophilia | |
| AZD8309 | LPS-induced airway inflammation in healthy volunteers | Reduced sputum neutrophil counts | |
| Ladarixin | Mouse models of airway inflammation | Reduced acute and chronic neutrophilic influx |
Disclaimer: The data for other CXCR2 antagonists are from separate studies and are provided for contextual comparison. Direct head-to-head comparative studies with this compound were not identified.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Neutrophil CD11b Upregulation Assay
This protocol is based on the whole blood flow cytometry method described by Nicholson et al. (2007).
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing EDTA as an anticoagulant.
-
Incubation: 100 µL of whole blood is incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.
-
Stimulation: The blood is then stimulated with a CXCR2 agonist, such as CXCL8, at a final concentration known to induce sub-maximal CD11b upregulation, and incubated for 10 minutes at 37°C.
-
Fixation and Staining: The reaction is stopped by the addition of a fixative (e.g., 0.25% formaldehyde solution). A 40 µL aliquot of the fixed blood is then transferred to a tube containing a fluorescently-labeled anti-CD11b antibody (e.g., CD11b-FITC) and an antibody to identify neutrophils (e.g., CD16-PE).
-
Red Blood Cell Lysis: Red blood cells are lysed using an ammonium chloride-based lysis solution.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Neutrophils are identified based on their characteristic forward and side scatter properties and positive staining for CD16. The mean fluorescence intensity (MFI) of CD11b staining on the neutrophil population is quantified.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of CD11b upregulation against the concentration of this compound.
In Vivo Ozone-Induced Airway Inflammation Model in Humans
This protocol is based on the methodology used in the clinical trial by Lazaar et al. (2011).
-
Subject Recruitment: Healthy, non-smoking adult volunteers are recruited for the study.
-
Drug Administration: Subjects are administered a single oral dose of this compound (e.g., 50 mg, 150 mg) or a matching placebo in a randomized, double-blind, crossover fashion.
-
Ozone Exposure: At a specified time post-dosing, subjects are exposed to a controlled concentration of ozone (e.g., 0.20 ppm) for a duration of 4 hours in an environmental exposure chamber. During the exposure, subjects perform intermittent moderate exercise.
-
Sputum Induction: Sputum is induced at a specified time point after the cessation of ozone exposure (e.g., 18 hours) by inhalation of nebulized hypertonic saline.
-
Sputum Processing: The collected sputum is processed to separate cells from the liquid phase. The total cell count and differential cell counts (specifically neutrophils) are determined. The sputum supernatant is analyzed for inflammatory markers such as myeloperoxidase (MPO).
-
Ex Vivo Neutrophil Activation: At various time points after drug administration, whole blood is collected. The ex vivo CXCL1-induced CD11b expression on peripheral blood neutrophils is measured using the flow cytometry protocol described above to assess the pharmacodynamic effect of the drug.
-
Data Analysis: The percentage reduction in sputum neutrophils and MPO in the this compound-treated groups is calculated relative to the placebo group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes discussed in this guide.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating in vitro findings with in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Elubrixin Tosylate Against Novel Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of anti-inflammatory drug discovery, a thorough understanding of the comparative performance of emerging therapeutics is crucial for informed research and development decisions. This guide provides an objective comparison of Elubrixin tosylate, a CXCR2 antagonist, with a selection of novel anti-inflammatory agents: ADS032, a dual NLRP1/NLRP3 inflammasome inhibitor; AG5, a non-steroidal caspase-1 inhibitor; and Tofacitinib, a representative Janus kinase (JAK) inhibitor. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding.
Executive Summary
This compound effectively targets neutrophil-driven inflammation by blocking the CXCR2 receptor. The novel agents benchmarked in this guide intervene at different key nodes of the inflammatory cascade. ADS032 offers a targeted approach by inhibiting the inflammasome, a central platform for pro-inflammatory cytokine activation. AG5 acts downstream of the inflammasome by inhibiting caspase-1, the enzyme responsible for maturing key cytokines like IL-1β. JAK inhibitors, such as Tofacitinib, modulate the signaling of a broad range of cytokines by targeting the intracellular JAK-STAT pathway. The selection of an appropriate agent depends on the specific inflammatory disease context and the desired therapeutic strategy, whether it be inhibiting early inflammatory cell recruitment or modulating broader cytokine signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the novel anti-inflammatory agents. It is important to note that the experimental conditions under which these data were generated vary, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Efficacy of Anti-Inflammatory Agents
| Compound | Target | Assay | Cell Type | Stimulus | Endpoint | IC50 |
| This compound | CXCR2 | Neutrophil Activation | Human Neutrophils | - | CD11b Upregulation | 260.7 nM[1] |
| Neutrophil Activation | Human Neutrophils | - | Shape Change | 310.5 nM[1] | ||
| ADS032 | NLRP1/NLRP3 | Inflammasome Activity | LPS-primed immortalized mouse bone marrow-derived macrophages | Nigericin | IL-1β Secretion | ~30 µM[2][3] |
| Inflammasome Activity | LPS-primed immortalized mouse bone marrow-derived macrophages | Nigericin | LDH Secretion | Concentration-dependent inhibition[2] | ||
| Cytokine Production | LPS-primed immortalized mouse bone marrow-derived macrophages | LPS | TNF-α Production | Largely unaffected | ||
| AG5 | Caspase-1 | Caspase-1 Activity | - | - | - | Data not available |
| Tofacitinib | JAK1/JAK2 | JAK Activation | - | - | JAK1/JAK2 phosphorylation | JAK1: 5.9 nM, JAK2: 5.7 nM |
| Cytokine Production | LPS/D-Gal-stimulated mice | LPS/D-Gal | Plasma IL-6 | Significant reduction | ||
| Cytokine Production | LPS/D-Gal-stimulated mice | LPS/D-Gal | Plasma TNF-α | Significant reduction |
Note: The lack of standardized reporting and head-to-head studies makes direct comparison of IC50 values challenging. The data presented here are from various sources and experimental setups.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathways targeted by this compound, ADS032, AG5, and Tofacitinib.
Experimental Workflow: Cytokine Production Measurement by ELISA
Caption: A representative experimental workflow for assessing the inhibition of cytokine production.
Logical Relationship: Points of Intervention in the Inflammatory Cascade
Caption: Points of intervention for each anti-inflammatory agent in the inflammatory cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Neutrophil Activation Assay (CD11b Upregulation)
This protocol is based on flow cytometric analysis of neutrophil surface marker expression.
-
Cell Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Compound Incubation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+) and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add a chemoattractant such as IL-8 (CXCL8) to stimulate neutrophil activation and incubate for an additional 15-30 minutes at 37°C.
-
Staining: Stop the reaction by adding cold PBS. Stain the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b for each sample. Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound compared to the stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Inflammasome Activity Assay (IL-1β Secretion)
This protocol describes the measurement of IL-1β released from macrophages following inflammasome activation.
-
Cell Culture and Priming: Culture mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of ADS032 or vehicle control for 1 hour.
-
Inflammasome Activation: Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β secretion for each concentration of ADS032 compared to the stimulated control. Determine the IC50 value from the dose-response curve.
Caspase-1 Activity Assay
This protocol outlines a method to measure the enzymatic activity of caspase-1.
-
Cell Lysis: Lyse cells (e.g., LPS-primed and nigericin-stimulated macrophages) with a specific lysis buffer to release intracellular contents, including active caspase-1.
-
Compound Incubation: Incubate the cell lysates with various concentrations of AG5 or a known caspase-1 inhibitor (positive control) for a defined period.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-YVAD-pNA) to the lysates.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each sample. Determine the percentage inhibition of caspase-1 activity for each concentration of AG5 compared to the control. Calculate the IC50 value from the dose-response curve.
JAK Signaling Inhibition Assay (STAT Phosphorylation)
This protocol describes the assessment of JAK inhibitor activity by measuring the phosphorylation of downstream STAT proteins.
-
Cell Culture and Starvation: Culture a relevant cell type (e.g., human PBMCs or a cytokine-responsive cell line) and serum-starve the cells for several hours to reduce basal signaling.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Tofacitinib or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine that signals through the JAK-STAT pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting or Flow Cytometry:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-STAT.
-
-
Data Analysis: Quantify the levels of p-STAT relative to total STAT. Calculate the percentage inhibition of STAT phosphorylation for each concentration of Tofacitinib compared to the cytokine-stimulated control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and the novel anti-inflammatory agents ADS032, AG5, and Tofacitinib represent distinct therapeutic strategies for the management of inflammatory diseases. This compound's targeted inhibition of neutrophil recruitment via CXCR2 antagonism is a valuable approach for neutrophil-dominant inflammatory conditions. In contrast, ADS032, AG5, and JAK inhibitors offer broader immunomodulatory effects by targeting central inflammatory signaling hubs. The choice of agent for a specific therapeutic application will depend on the underlying pathophysiology of the disease, the desired breadth of immunosuppression, and the safety profile of the compound. The data and protocols presented in this guide are intended to provide a foundation for further comparative studies and to aid in the strategic development of the next generation of anti-inflammatory therapies.
References
Safety Operating Guide
Proper Disposal of Elubrixin Tosylate: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Elubrixin Tosylate, a potent and selective CXCR2 antagonist used in inflammatory disease research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Summary of Hazards and Disposal Recommendations
This compound presents significant environmental hazards and requires disposal as hazardous waste. It must not be disposed of in standard laboratory trash or drains. All disposal activities must comply with local, state, and federal regulations.
| Hazard Classification & Properties | Disposal Recommendations |
| Acute Oral Toxicity (Category 4) : Harmful if swallowed. | Do not dispose of in a manner that could lead to ingestion by animals or contamination of water sources. |
| Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life. | Prevent any release into the environment. Contain all spills and dispose of contaminated materials as hazardous waste. |
| Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects. | Dispose of contents and container to an approved waste disposal plant. |
Disposal Workflow
The following workflow outlines the necessary steps for the safe handling and disposal of this compound.
Detailed Procedural Steps
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment when handling this compound waste. This includes, but is not limited to:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This includes items such as:
-
Empty or partially empty vials
-
Contaminated pipette tips
-
Weighing papers and boats
-
Contaminated gloves and bench paper
-
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container. Ensure the container is compatible with the solvents used.
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Affix appropriate hazard pictograms as indicated by the Safety Data Sheet (e.g., "Harmful," "Dangerous for the environment").
4. Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Disposal:
-
Do not attempt to neutralize or treat this compound waste in the laboratory.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all instructions provided by EHS or the contractor for packaging and documentation.
-
The final step is the transport of the waste to an approved and licensed waste disposal facility.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound. All procedures must be conducted in accordance with local, state, and federal regulations.
Personal protective equipment for handling Elubrixin Tosylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elubrixin Tosylate. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is essential to minimize exposure and environmental contamination. The following personal protective equipment is required when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact.[1][2] |
| Respiratory Protection | Suitable Respirator | To be used to prevent inhalation of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling the substance.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
| Emergency Situation | First Aid and Response Measures |
| If Swallowed | Call a poison center or doctor immediately. Rinse the mouth with water. |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and consult a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help. |
| Accidental Release | Evacuate the area and ensure adequate ventilation. Use full personal protective equipment. Contain the spill using an absorbent material like diatomite. Decontaminate surfaces with alcohol and dispose of contaminated materials according to regulations. |
Disposal Plan
Dispose of this compound and its container at an approved waste disposal facility. Prevent its release into the environment, as it is very toxic to aquatic life. Collect any spillage.
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
